molecular formula C15H16BrNO2S B7859317 N-benzyl-3-bromo-N-ethylbenzenesulfonamide

N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Cat. No.: B7859317
M. Wt: 354.3 g/mol
InChI Key: HUJCSMXQTPYBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-bromo-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H16BrNO2S and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-bromo-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-2-17(12-13-7-4-3-5-8-13)20(18,19)15-10-6-9-14(16)11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCSMXQTPYBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical characteristics of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Disclaimer: Direct experimental data for this compound is not extensively available in public literature. This guide synthesizes information from closely related N-substituted benzenesulfonamide analogs to provide a predictive overview of its physicochemical properties and analytical methodologies. The protocols and data presented are based on established principles and data for similar molecular structures.

Introduction

N-substituted benzenesulfonamides are a cornerstone in medicinal chemistry and material science, valued for their diverse biological activities and versatile chemical properties.[1][2] This guide focuses on the predicted physicochemical characteristics of a specific analog, this compound. By examining data from related compounds, we can construct a robust profile to guide researchers in its synthesis, purification, and characterization. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical overview grounded in established scientific principles.

Molecular Structure and Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure and inherent properties.

Predicted Molecular Properties
PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₅H₁₆BrNO₂SBased on structural components
Molecular Weight 354.26 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical appearance of benzenesulfonamide derivatives[3]
CAS Number Not assignedNo specific CAS number found for this exact structure

Note: The molecular weight of a related compound, N-benzyl-3-bromo-N-methylbenzenesulfonamide, is 340.24 g/mol .[4]

Caption: Predicted molecular structure of this compound.

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for further studies.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a two-step process, a common method for preparing N-substituted sulfonamides.[5]

G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: N-Benzylation 3-Bromobenzenesulfonyl\nchloride 3-Bromobenzenesulfonyl chloride N-Ethyl-3-bromobenzenesulfonamide N-Ethyl-3-bromobenzenesulfonamide 3-Bromobenzenesulfonyl\nchloride->N-Ethyl-3-bromobenzenesulfonamide  N-Ethylaniline, Base   This compound This compound N-Ethyl-3-bromobenzenesulfonamide->this compound  Benzyl bromide, Base  

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Ethyl-3-bromobenzenesulfonamide

  • Dissolve N-ethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the intermediate, N-ethyl-3-bromobenzenesulfonamide (1.0 equivalent), in a suitable solvent like tetrahydrofuran or dimethylformamide.

  • Add a base, such as sodium hydride or potassium carbonate (1.5 equivalents), to the solution.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent and wash the organic layer with brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography to yield this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzene rings, as well as the methylene and methyl protons of the ethyl group and the methylene protons of the benzyl group. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group and the bromine atom.

  • ¹³C NMR: The carbon NMR will display signals for all unique carbon atoms in the molecule. The carbons attached to the sulfonamide group and the bromine atom will be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • Asymmetric and symmetric SO₂ stretching vibrations, typically observed in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[6]

  • C-H stretching from the aromatic rings around 3100-3000 cm⁻¹.[7]

  • C-C in-ring stretching vibrations for the aromatic rings between 1600-1400 cm⁻¹.[7]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M+ and M+2 pattern.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity and quantifying the compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. Several studies have detailed HPLC methods for sulfonamide analysis.[8][9][10]

Typical HPLC Conditions:

ParameterValueRationale
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)Provides good separation for moderately polar to nonpolar compounds.[8]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAllows for the elution of a wide range of compounds. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape.[8][9]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[8]
Detection UV at 254 nm or 278 nmAromatic rings in the structure will absorb UV light.[8]
Column Temperature 30 °CProvides reproducible retention times.[8]

Crystallographic and Thermal Properties

The solid-state properties of a compound are critical for its handling, formulation, and stability.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. The crystal packing of similar sulfonamides is often governed by N-H···O=S hydrogen bonding interactions where applicable, and π-π stacking interactions.[11]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] For this compound, a TGA curve would be expected to show stability up to a certain temperature, followed by a mass loss step corresponding to its decomposition.[13]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[12] The DSC curve would likely show an endothermic peak corresponding to its melting point, followed by thermal events at higher temperatures related to decomposition.[13][14]

Physicochemical Properties

Solubility and Lipophilicity
  • Solubility: Benzenesulfonamides generally have low solubility in water but are soluble in many organic solvents like ethanol and acetone.[3] The solubility of this compound is expected to be low in aqueous media and higher in organic solvents.

  • Lipophilicity (LogP): The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. Due to the presence of two aromatic rings and the bromo-substituent, this compound is predicted to be a lipophilic molecule. The LogP value can be estimated using computational methods or determined experimentally via methods like the shake-flask or chromatographic techniques.[15][16]

Chemical Stability

Benzenesulfonamide derivatives are generally chemically stable under standard ambient conditions.[17] However, they can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to high temperatures.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical characteristics of this compound. By leveraging data from analogous structures, we have outlined the expected properties and the analytical methodologies required for its synthesis, purification, and characterization. This information serves as a valuable resource for researchers embarking on studies involving this and related N-substituted benzenesulfonamides, facilitating a more informed and efficient research workflow. Direct experimental verification of these predicted properties is a necessary next step for any definitive characterization.

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available from: [Link]

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. PMC. Available from: [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available from: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available from: [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available from: [Link]

  • Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis. Available from: [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Oriental Journal of Chemistry. Available from: [Link]

  • Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. PubMed. Available from: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Chromatography Online. Available from: [Link]

  • Collected thermogravimetric analysis (TGA) graphs of sulfenamides... ResearchGate. Available from: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available from: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available from: [Link]

  • (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. Available from: [Link]

  • N-BENZYL-3-BROMO-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE | CAS 951885-22-6. Matrix Fine Chemicals. Available from: [Link]

  • Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Cheméo. Available from: [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Available from: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available from: [Link]

  • CN103819369A - Method for synthesizing benzene sulfonamide compounds. Google Patents.
  • Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. Available from: [Link]

  • Full article: Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Taylor & Francis. Available from: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Semantic Scholar. Available from: [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. PMC. Available from: [Link]

  • BindingDB BDBM13313 N-Benzyl-N-{2-[(4-cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)amino]ethyl}benzenesulfonamide. BindingDB. Available from: [Link]

  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management. Available from: [Link]

  • N-benzyl-3-bromo-N-phenylbenzenesulfonamide | C19H16BrNO2S. PubChem. Available from: [Link]

  • N-Benzyl-4-bromo-N-ethylbenzamide | CAS#:346690-25-3. Chemsrc. Available from: [Link]

  • Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. MDPI. Available from: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-La Crosse. Available from: [Link]

  • CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. Google Patents.
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. SciELO. Available from: [Link]

  • 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

Sources

Pharmacological Potential of N-benzyl-3-bromo-N-ethylbenzenesulfonamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[1][2] The synthetic accessibility and the ability to readily modify the substitution pattern on both the aromatic ring and the sulfonamide nitrogen make this class of compounds a fertile ground for drug discovery and development. This guide focuses on a specific subclass: N-benzyl-3-bromo-N-ethylbenzenesulfonamide derivatives, exploring their synthesis, potential pharmacological applications, and the methodologies for their biological evaluation. The introduction of a bromine atom at the 3-position of the benzene ring and the N-benzyl and N-ethyl substitutions on the sulfonamide nitrogen are key structural features that are anticipated to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Synthetic Pathways and Rationale

The synthesis of this compound derivatives can be approached through a systematic, multi-step process. The rationale behind this synthetic strategy is to build the molecule sequentially, allowing for purification and characterization at each step to ensure the integrity of the final product.

Core Synthesis Workflow

A representative synthetic route is outlined below. This workflow is designed for adaptability, allowing for the introduction of further diversity in the derivatives.

G A 3-Bromobenzenesulfonyl chloride C N-Ethyl-3-bromobenzenesulfonamide A->C Reaction with B Ethylamine B->C E This compound C->E Benzylation with D Benzyl bromide D->E

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step method for the laboratory-scale synthesis of the parent compound.

Step 1: Synthesis of N-Ethyl-3-bromobenzenesulfonamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0°C in an ice bath.

  • Amine Addition: Slowly add a solution of ethylamine (2 equivalents) in the same solvent to the cooled solution of the sulfonyl chloride via the dropping funnel over a period of 30-60 minutes with continuous stirring. The excess ethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess ethylamine), water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-ethyl-3-bromobenzenesulfonamide. The product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-3-bromobenzenesulfonamide (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution at 0°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sulfonamide anion.

  • Alkylation: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the benzylation by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude this compound by column chromatography on silica gel.

Pharmacological Potential and Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is predicted to be diverse, drawing on the known activities of related benzenesulfonamide compounds. The specific substitutions on this scaffold are expected to fine-tune its biological effects.

Potential Therapeutic Areas
  • Anticancer Activity: Benzenesulfonamide derivatives have shown significant potential as anticancer agents.[2] A key mechanism of action is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[2] Under the hypoxic conditions often found in solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, which is vital for tumor cell survival and proliferation.[2] The N-benzyl and 3-bromo substitutions may enhance the binding affinity and selectivity for hCA IX. Studies on N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide have demonstrated cytotoxic effects against breast and colon cancer cell lines, suggesting the potential for the N-benzyl-dihalogenated benzenesulfonamide scaffold in cancer therapy.[3]

  • Antimicrobial Activity: The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs.[4] Brominated benzenesulfonamide derivatives have also been investigated for their antimicrobial properties.[5] The N-benzyl and N-ethyl groups can modulate the lipophilicity of the molecule, potentially improving its penetration through bacterial cell membranes.

  • Enzyme Inhibition: Beyond carbonic anhydrase, benzenesulfonamides are known to inhibit other enzymes. For instance, N-substituted benzenesulfonamide derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[6] The N-benzyl group, in particular, can engage in hydrophobic interactions within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.

Structural Feature Potential Impact on Activity Rationale
3-Bromo Substituent Enhanced lipophilicity and potential for halogen bonding interactions.The bromine atom increases the overall hydrophobicity of the molecule, which can improve membrane permeability and binding to hydrophobic pockets in target proteins. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.
N-Benzyl Group Increased steric bulk and potential for π-π stacking interactions.The benzyl group can interact with aromatic amino acid residues in the active site of target enzymes, such as phenylalanine or tyrosine, through π-π stacking. This can contribute to the binding affinity and selectivity.
N-Ethyl Group Fine-tuning of lipophilicity and steric profile.The small ethyl group provides a balance to the larger benzyl group, influencing the overall shape and solubility of the molecule without introducing excessive steric hindrance.

In Vitro Evaluation: Methodologies and Protocols

A systematic in vitro evaluation is crucial to determine the pharmacological profile of novel this compound derivatives. The following protocols outline key assays for assessing their potential anticancer and antimicrobial activities.

In Vitro Anticancer Activity Workflow

G A Compound Synthesis & Characterization B Cell Viability Assay (e.g., MTT) A->B D Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) A->D C Determine IC50 values B->C F Mechanism of Action Studies (e.g., Apoptosis Assay) C->F E Determine IC50/Ki values D->E E->F G Lead Compound Identification F->G

Caption: A typical workflow for the in vitro evaluation of anticancer activity.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory effect of compounds on carbonic anhydrase activity.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, and IX).

Materials:

  • Purified hCA isoforms

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Enzyme and Compound Preparation: Prepare a stock solution of each hCA isoform in Tris-HCl buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the enzyme solution to each well. Then, add the serially diluted test compounds to the respective wells. Include a control well with the enzyme and DMSO (vehicle control) and a blank well with buffer only.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate, to all wells.

  • Data Acquisition: Immediately measure the absorbance at 400 nm at regular intervals for a set period using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of 4-nitrophenol.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Objective: To determine the MIC of this compound derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and MHB) and a negative control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse pharmacological activities, particularly in the areas of oncology and infectious diseases, warrant further investigation. The systematic in vitro evaluation of a library of derivatives, guided by the structure-activity relationships discussed, will be instrumental in identifying lead compounds with potent and selective activity. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of the most promising derivatives, paving the way for preclinical development.

References

  • Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-96. [Link]

  • Angeli, A., et al. (2018). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149-1155. [Link]

  • Selected examples of N‐benzyl sulfonamides with selective activity... ResearchGate. [Link]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 237, 114380. [Link]

  • Das, S., et al. (2022). Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. ACS Applied Bio Materials, 5(7), 3369-3380. [Link]

  • El-Sayed, M. A. A., et al. (2021). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Scientific Reports, 11(1), 1-19. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 1-20. [Link]

  • Joźwiak, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1795. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 12(11), 1896-1904. [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. Archiv der Pharmazie, 340(12), 633-9. [Link]

  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219-23. [Link]

Sources

The Evolving Landscape of 3-Bromo-Benzenesulfonamide Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Bromo-Benzenesulfonamide Scaffold

In the intricate world of medicinal chemistry, the benzenesulfonamide moiety stands as a cornerstone scaffold, renowned for its versatile biological activities. The strategic introduction of a bromine atom at the 3-position of the benzene ring creates a unique chemical entity—3-bromo-benzenesulfonamide—that offers a nuanced profile of steric and electronic properties. This substitution serves as a critical anchor point for generating diverse analog libraries with finely tuned pharmacological profiles. This in-depth technical guide provides a comprehensive literature review of 3-bromo-benzenesulfonamide analogs, delving into their synthesis, structure-activity relationships (SAR), and therapeutic potential. Designed for researchers, scientists, and drug development professionals, this guide aims to be a definitive resource for harnessing the potential of this promising chemical scaffold.

The rationale for focusing on 3-bromo-benzenesulfonamide analogs stems from several key advantages. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, its lipophilic nature can enhance membrane permeability, a crucial factor in drug efficacy. The 3-positioning offers a distinct vector for substitution compared to the more commonly explored 4-position, allowing for the exploration of novel chemical space and the potential for achieving selectivity for specific biological targets.

This guide will navigate through the synthetic pathways to access these analogs, dissect the structure-activity relationships that govern their potency and selectivity, and explore their primary applications as enzyme inhibitors, with a particular focus on carbonic anhydrases and protein kinases.

Synthetic Strategies for 3-Bromo-Benzenesulfonamide Analogs: A Practical Workflow

The synthesis of 3-bromo-benzenesulfonamide analogs typically commences with the commercially available 3-bromobenzenesulfonyl chloride. This key intermediate serves as the linchpin for introducing a wide array of functional groups at the sulfonamide nitrogen. The general synthetic workflow is a robust and versatile two-step process, amenable to high-throughput synthesis for the rapid generation of analog libraries.

G cluster_0 Synthesis of 3-Bromobenzenesulfonyl Chloride cluster_1 N-Substitution of 3-Bromobenzenesulfonamide Starting Material 3-Bromoaniline Diazotization Diazotization (NaNO2, HCl) Starting Material->Diazotization Diazonium Salt 3-Bromobenzenediazonium chloride Diazotization->Diazonium Salt Sulfonylchlorination Sulfonylchlorination (SO2, CuCl2) Diazonium Salt->Sulfonylchlorination Product_1 3-Bromobenzenesulfonyl Chloride Sulfonylchlorination->Product_1 Intermediate 3-Bromobenzenesulfonyl Chloride Reaction Reaction with Amine (R-NH2, Base) Intermediate->Reaction Product_2 N-Substituted 3-Bromo-benzenesulfonamide Analog Reaction->Product_2

Caption: General synthetic workflow for N-substituted 3-bromo-benzenesulfonamide analogs.

Experimental Protocol: Synthesis of 3-Bromo-N-aryl-benzenesulfonamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3-bromo-N-aryl-benzenesulfonamide analog.

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Substituted aniline

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in DCM.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted 3-bromo-benzenesulfonamide.

Structure-Activity Relationships (SAR) and Biological Applications

The biological activity of 3-bromo-benzenesulfonamide analogs is profoundly influenced by the nature of the substituent on the sulfonamide nitrogen. The following sections explore the SAR of these analogs in the context of their primary biological targets.

Carbonic Anhydrase Inhibition: A Prominent Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1] Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

The 3-bromo-benzenesulfonamide scaffold has been explored for the development of potent and selective CA inhibitors. The SAR studies in this area have revealed several key insights:

  • Role of the 3-Bromo Substituent: The bromine atom at the 3-position can engage in favorable interactions within the CA active site, contributing to binding affinity. Its electron-withdrawing nature can also influence the acidity of the sulfonamide proton, which is crucial for zinc binding.

  • Impact of N-Substitution: The nature of the substituent on the sulfonamide nitrogen is a critical determinant of potency and isoform selectivity.

    • Small Alkyl or Aryl Groups: Simple N-substituted analogs often exhibit broad-spectrum CA inhibition.

    • Bulky or Heterocyclic Moieties: Introduction of larger, more complex groups can lead to enhanced potency and, importantly, isoform selectivity. This is attributed to interactions with amino acid residues in the middle and outer rims of the active site cavity, which vary between different CA isoforms.

Analog Moiety (N-Substituent)Target CA Isoform(s)Reported Activity (IC50/Ki)Reference
Aryl thiazoloneCA IX10.93–25.06 nM (IC50)[1]
3-Fluorophenyl--[2]

Table 1: Inhibitory Activity of Representative 3-Bromo-Benzenesulfonamide Analogs against Carbonic Anhydrases.

G cluster_0 Carbonic Anhydrase Inhibition Inhibitor 3-Bromo-benzenesulfonamide Analog CA_enzyme Carbonic Anhydrase (e.g., CA IX) Inhibitor->CA_enzyme Binds to Active_Site Active Site (Zn2+) Inhibitor->Active_Site Blocks Inhibition Inhibition of CO2 Hydration CA_enzyme->Inhibition Leads to Therapeutic_Effect Therapeutic Effect (e.g., Anticancer) Inhibition->Therapeutic_Effect

Caption: Signaling pathway illustrating carbonic anhydrase inhibition.

Kinase Inhibition: A Frontier in Cancer Therapy

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Several benzenesulfonamide-based compounds have been successfully developed as kinase inhibitors.

While the literature specifically detailing 3-bromo-benzenesulfonamide analogs as kinase inhibitors is less extensive than for CA inhibitors, the general principles of benzenesulfonamide-based kinase inhibition apply. The sulfonamide group can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The 3-bromo-phenyl moiety can occupy the ATP-binding pocket and interact with hydrophobic residues. The N-substituent provides a vector for achieving selectivity and additional binding interactions.

The development of 3-bromo-benzenesulfonamide analogs as kinase inhibitors represents a promising avenue for future research. High-throughput screening of 3-bromo-benzenesulfonamide libraries against a panel of kinases could uncover novel and selective inhibitors for various cancer types.

Conclusion and Future Directions

The 3-bromo-benzenesulfonamide scaffold is a versatile and promising platform for the design and development of novel therapeutic agents. Its unique electronic and steric properties, coupled with the amenability of the sulfonamide group to diverse substitutions, provide a rich chemical space for exploration. While significant progress has been made in understanding the potential of these analogs as carbonic anhydrase inhibitors, their application in other therapeutic areas, such as kinase inhibition, remains a fertile ground for investigation.

Future research in this field should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of large, diverse libraries of N-substituted 3-bromo-benzenesulfonamide analogs are crucial for elucidating comprehensive structure-activity relationships.

  • Target Selectivity: A key challenge in drug development is achieving selectivity for the desired biological target to minimize off-target effects. The design of 3-bromo-benzenesulfonamide analogs with enhanced isoform selectivity for both carbonic anhydrases and kinases is a critical goal.

  • Exploration of Novel Targets: The unique properties of the 3-bromo-benzenesulfonamide scaffold may lend themselves to the inhibition of other enzyme families or receptor targets. Screening these analogs against a broader range of biological targets could unveil new therapeutic opportunities.

  • In Vivo Studies: Promising in vitro candidates should be advanced to in vivo studies to evaluate their pharmacokinetic properties, efficacy, and safety in preclinical models.

By continuing to explore the chemical and biological landscape of 3-bromo-benzenesulfonamide analogs, the scientific community can unlock their full therapeutic potential and contribute to the development of next-generation medicines.

References

  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27363–27385. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromobenzene-1-sulfonamide. PubChem. Retrieved from [Link]

  • Deng, H., Liao, W., Tan, X., & Liu, T. (2021). Synthesis, Characterization, Crystal Structure, and DFT Study of 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide. Journal of Structural Chemistry, 62(7), 1133–1141. [Link]

  • Angeli, A., Carta, F., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(10), 2643. [Link]

  • LookChem. (n.d.). 3-BROMOBENZENESULFONAMIDE. Retrieved from [Link]

  • Thirumal, M., Chaitanya, M. V. S. L., & Kumar, K. S. (2017). Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. BMC Cancer, 17(1), 7. [Link]

  • Obioma, U. P., Peace, U. C., Chiweike, E. C., & Vivian, O. I. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. World Journal of Pharmaceutical Research, 9(13), 118-130. [Link]

Sources

Safety Data Sheet (SDS) and toxicity data for N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicological Assessment of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. As with any novel chemical entity entering a research or development pipeline, a thorough understanding of its safety and toxicological profile is not merely a regulatory formality but a scientific and ethical necessity. The absence of readily available public data for this specific molecule necessitates a structured, first-principles approach to its hazard identification and risk characterization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust safety and toxicological profile for a data-poor compound like this compound. We will move beyond a simple data summary to detail a practical, multi-tiered strategy, from interpreting foundational safety documents to implementing predictive models and definitive experimental assays. This document serves as a roadmap for generating the critical data required to handle, screen, and develop such a compound safely and effectively.

The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)

The Safety Data Sheet (SDS) is the primary source of information regarding the hazards, handling, and emergency measures for a chemical substance. For a novel compound, an SDS may not exist in public databases and is often first generated by the synthesizing laboratory or supplier. Understanding its structure is crucial for anticipating risks. According to the Globally Harmonized System (GHS), adopted by OSHA in its Hazard Communication Standard, an SDS must follow a strict 16-section format.

Key Sections for Initial Risk Assessment:

  • Section 2: Hazard(s) Identification: This is the most critical section for a first look. It details the compound's classification (e.g., skin irritant, acute toxicant), signal word (Danger or Warning), hazard statements (e.g., "Causes serious eye irritation"), and precautionary statements. For this compound, one would look for hazards common to halogenated aromatic compounds or sulfonamides.

  • Section 8: Exposure Controls/Personal Protection: This section translates the hazards into actionable advice. It specifies permissible exposure limits (PELs), engineering controls (e.g., fume hood), and required Personal Protective Equipment (PPE) such as specific glove types (e.g., nitrile, neoprene), and respiratory protection.

  • Section 11: Toxicological Information: This section provides the data backing the hazard classification. It includes information on acute and chronic toxicity, routes of exposure, and target organ effects. For a new compound, this section may be sparse, relying on data from similar molecules or initial screening results.

The absence of a public SDS for this compound means the initial responsibility for hazard assessment falls to the researcher. The following sections outline how to generate the necessary data to inform this process.

Predictive Toxicology: Bridging the Data Gap with In Silico Models

Before embarking on costly and time-consuming wet-lab experiments, computational toxicology models provide a powerful first pass at predicting a compound's potential liabilities. These Quantitative Structure-Activity Relationship (QSAR) models use the chemical structure of this compound to predict its biological effects based on data from thousands of previously studied chemicals.

The structure contains several features a QSAR model would analyze:

  • Benzenesulfonamide core: A common scaffold in many pharmaceuticals.

  • Bromine atom: A halogen that can influence metabolic stability and potential reactivity.

  • N-benzyl and N-ethyl groups: These lipophilic groups will affect the molecule's solubility, membrane permeability, and potential interactions with metabolic enzymes.

Workflow for In Silico Toxicity Assessment:

A typical workflow involves using a suite of validated software tools to predict key toxicological endpoints.

cluster_input Input Data cluster_models Predictive Modeling Suite cluster_output Predicted Endpoints Input SMILES or MOL file of This compound QSAR OECD QSAR Toolbox or similar platform Input->QSAR Toxtree Toxtree (Cramer rules, skin irritation) QSAR->Toxtree Cross-validation DEREK DEREK Nexus (Structural alerts for mutagenicity) QSAR->DEREK Cross-validation Metabolism Metabolic Fate QSAR->Metabolism Mutagenicity Genotoxicity (Ames test) Toxtree->Mutagenicity SkinSens Skin Sensitization Toxtree->SkinSens DEREK->Mutagenicity Carcinogenicity Carcinogenicity DEREK->Carcinogenicity

Caption: Workflow for in silico predictive toxicology assessment.

Reputable tools like the OECD QSAR Toolbox, Toxtree, and commercial platforms like DEREK Nexus can provide predictions for critical endpoints such as mutagenicity (Ames test), carcinogenicity, skin sensitization, and metabolic stability. These predictions, while not definitive, are invaluable for guiding the design of subsequent experimental studies and prioritizing compounds with the most promising safety profiles.

A Tiered Strategy for Experimental Toxicological Profiling

In silico predictions must be confirmed by experimental data. A tiered, evidence-based approach is the most efficient and ethical method, ensuring that resources and animal usage are minimized.

Tier 1: Foundational In Vitro Assays

This initial phase uses cell-based assays to assess fundamental toxicity mechanisms.

A. Cytotoxicity Assessment

The first question is whether the compound is toxic to cells. A standard cytotoxicity assay, such as the MTT assay, measures the metabolic activity of cells as an indicator of viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2, a liver carcinoma line often used for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include vehicle controls (media with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

Compound Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.1 ± 5.2
1.095.3 ± 4.8
10.075.6 ± 6.1
50.048.9 ± 5.5
100.015.2 ± 3.9
Calculated IC₅₀ ~51 µM

B. Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, a potential precursor to cancer. The bacterial reverse mutation assay, or Ames test, is the gold standard for this endpoint and is required by most regulatory agencies.

Workflow: Ames Test (OECD Test Guideline 471)

cluster_prep Preparation cluster_exp Experiment cluster_res Results Compound This compound (in DMSO) Mix Combine bacteria, compound, and S9 mix (+/- S9) Compound->Mix Bacteria Histidine-dependent Salmonella strains (e.g., TA98, TA100) Bacteria->Mix S9 S9 Liver Extract (for metabolic activation) S9->Mix Plate Plate on minimal glucose agar plates (lacking histidine) Mix->Plate Incubate Incubate for 48-72 hours Plate->Incubate Count Count revertant colonies (bacteria that mutated to produce their own histidine) Incubate->Count Analysis Compare to vehicle control. A 2-fold or greater increase is considered a positive result. Count->Analysis

Caption: Standard workflow for the bacterial reverse mutation (Ames) test.

A positive result in the Ames test is a significant red flag, often halting the development of a compound unless its therapeutic potential is exceptionally high and the risk can be mitigated.

Tier 2: Advanced In Vitro and Preliminary In Vivo Studies

If the compound shows an acceptable profile in Tier 1 assays (e.g., IC₅₀ > 30 µM, negative in Ames test), more specific assays are warranted.

  • hERG Channel Assay: To assess the risk of cardiac arrhythmia, a known liability for many drug classes.

  • Microsomal Stability Assay: To determine the compound's metabolic fate and potential for drug-drug interactions.

  • Acute Oral Toxicity (Rodent): If the compound is intended for systemic exposure, a preliminary in vivo study is necessary. The Up-and-Down Procedure (UDP) or Acute Toxic Class Method (OECD Guidelines 425 and 423, respectively) are modern approaches that use minimal numbers of animals to estimate the LD₅₀ and identify signs of systemic toxicity.

Data Integration and Comprehensive Risk Assessment

The ultimate goal is to synthesize all available data into a cohesive risk assessment. This process integrates the predictive, in vitro, and in vivo data to classify the compound and establish safe handling and exposure limits.

cluster_data Data Sources cluster_analysis Analysis & Synthesis cluster_output Final Outputs InSilico In Silico Predictions (QSAR, Toxtree) Integration Weight of Evidence Integration InSilico->Integration InVitro In Vitro Data (Cytotoxicity, Ames) InVitro->Integration InVivo In Vivo Data (Acute Tox, if needed) InVivo->Integration SDS_Gen Generation of Section 11 (Toxicology) of SDS Integration->SDS_Gen Classification GHS Classification & Labeling Integration->Classification Risk Comprehensive Risk Assessment Integration->Risk

Caption: Logical flow for integrating toxicological data into a final risk assessment.

This integrated assessment forms the basis of the official SDS, guides further development decisions, and ensures the safety of all personnel handling the compound.

Conclusion

The toxicological and safety assessment of a novel compound like this compound is a dynamic, iterative process. In the absence of existing data, a systematic approach grounded in predictive modeling and a tiered, hypothesis-driven experimental strategy is paramount. By following this framework, researchers can efficiently and responsibly characterize the potential hazards of new chemical entities, paving the way for their safe application in research and development. This rigorous, evidence-based approach underpins scientific integrity and is the foundation of responsible innovation.

References

  • Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Quantitative Structure-Activity Relationships (QSARs). European Chemicals Agency (ECHA). [Link]

  • The OECD QSAR Toolbox. QSAR Toolbox. [Link]

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Acute Oral Toxicity. Organisation for Economic Co-operation and Development (OECD). [Link]

A Technical Guide to the Physicochemical Characterization of N-benzyl-3-bromo-N-ethylbenzenesulfonamide: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phase Transition Data

N-benzyl-3-bromo-N-ethylbenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry renowned for its broad therapeutic applications.[5][6][7][8] As with any NCE, the initial synthesis yields a material of unconfirmed identity and purity. The determination of its melting and boiling points are fundamental first steps in its formal characterization.

  • Identity & Purity: A pure crystalline solid will exhibit a sharp, well-defined melting point.[9][10] The presence of impurities typically causes a depression and broadening of the melting range.[10][11]

  • Physical State & Stability: These properties dictate the compound's physical state under various conditions, influencing formulation, storage, and handling strategies.

  • Data for Regulatory Submission: Accurate physicochemical data is a non-negotiable component of any regulatory filing for a new drug candidate.

Given the absence of published data for this specific molecule, this guide provides the requisite protocols to generate this information de novo, grounded in established principles of physical chemistry.

Theoretical Framework: Understanding Intermolecular Forces

The energy required to induce a phase transition—from solid to liquid (melting) or liquid to gas (boiling)—is a direct measure of the strength of the intermolecular forces (IMFs) holding the molecules together.[12][13][14] To understand the expected properties of this compound, we must first analyze its structure to predict the nature and magnitude of its IMFs.

Molecular Structure:

  • Formula: C₁₅H₁₆BrNO₂S

  • Key Features: A central sulfonamide core, a 3-bromophenyl ring, an N-benzyl group, and an N-ethyl group.

Dominant Intermolecular Forces:

  • London Dispersion Forces (LDF): Present in all molecules, arising from temporary fluctuations in electron density. As a relatively large molecule (MW ≈ 369.3 g/mol ) with significant surface area, LDFs are a major contributor to its condensed-phase cohesion.[12][15]

  • Dipole-Dipole Interactions: The molecule is inherently polar. The sulfonyl group (O=S=O) possesses a strong dipole moment, as does the carbon-bromine (C-Br) bond. These permanent dipoles lead to electrostatic attractions between adjacent molecules, which are stronger than LDFs.[12][15]

  • Absence of Hydrogen Bonding: A critical structural feature is the tertiary nature of the sulfonamide nitrogen. It is bonded to the sulfonyl group, a benzyl group, and an ethyl group, leaving no hydrogen atom attached to the nitrogen. Consequently, This compound cannot act as a hydrogen bond donor. This is a key differentiator from primary or secondary sulfonamides and predicts that its melting and boiling points will be lower than analogous compounds capable of hydrogen bonding, assuming similar molecular weights.

Based on this analysis, we can predict the compound to be a solid at room temperature with a relatively high melting point and a very high boiling point, driven by strong dipole-dipole interactions and substantial London dispersion forces.

Experimental Protocol: Melting Point Determination

The capillary method using a modern digital melting point apparatus is the gold standard for accuracy and reproducibility.[9][16]

Principle

A small, powdered sample packed into a glass capillary tube is heated at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears (onset point) to the temperature at which the last solid crystal disappears (clear point).[11]

Self-Validating Protocol

Equipment & Materials:

  • Digital melting point apparatus (e.g., Mel-Temp, Mettler Toledo MP series)

  • Melting point capillary tubes (one end sealed)

  • Sample of this compound (must be completely dry)

  • Spatula and watch glass

  • Calibration standards with certified melting points (e.g., vanillin, caffeine)

Step-by-Step Methodology:

  • System Calibration (Trustworthiness Pillar): Prior to measurement, the apparatus's temperature accuracy must be verified.[17][18]

    • Run a melting point determination on at least two certified standards that bracket the expected melting point of the sample.

    • If the observed values deviate from the certified values, perform a calibration adjustment according to the instrument's standard operating procedure (SOP).[19][20] This ensures the trustworthiness of all subsequent measurements.

  • Sample Preparation:

    • Place a small amount of the compound on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat transfer.[21]

  • Capillary Loading:

    • Invert the capillary tube and press the open end into the powder.

    • Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a sample height of 2-3 mm is achieved.[22][23] Consistent sample packing is key to reproducibility.

  • Initial Rapid Determination:

    • Insert the packed capillary into the apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting range.[18] This saves time and informs the subsequent, more precise measurement.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

    • Insert a fresh capillary with the sample.

    • Set the starting temperature to ~20 °C below the expected melting point and a slow heating rate of 1-2 °C/min.[9][18] This slow ramp is critical for allowing the system to reach thermal equilibrium, yielding an accurate reading.

    • Observe the sample closely through the magnified viewing port.

    • Record the temperature at the onset of melting (T₁) and the temperature when the sample is completely liquid (T₂). The melting range is T₁ - T₂.

  • Repeatability: Perform the measurement in triplicate to ensure the results are consistent and reproducible.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Preparation & Calibration cluster_measurement Measurement cluster_analysis Analysis Calibrate 1. Calibrate Apparatus (with certified standards) Prepare 2. Prepare Sample (dry, crush to fine powder) Calibrate->Prepare Load 3. Load Capillary Tube (2-3 mm height) Prepare->Load RapidRun 4. Rapid Initial Run (10-15°C/min) - Find approximate MP Load->RapidRun Cool 5. Cool Apparatus (>20°C below approx. MP) RapidRun->Cool AccurateRun 6. Accurate Run (1-2°C/min) - Record Onset (T1) - Record Clear Point (T2) Cool->AccurateRun Repeat 7. Repeat in Triplicate AccurateRun->Repeat Report 8. Report Data (Melting Range T1-T2) Repeat->Report

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

Due to the high molecular weight and polarity of the target compound, its boiling point at atmospheric pressure is expected to be very high, likely leading to decomposition. Therefore, the scientifically sound approach is to determine the boiling point under reduced pressure.[24][25][26] The micro-boiling point method is ideal for this, as it requires only a small amount of sample.[27][28][29]

Principle

A liquid boils when its vapor pressure equals the external pressure applied to it.[25] By reducing the external pressure using a vacuum, the boiling point is significantly lowered, allowing the measurement to occur at a temperature that avoids thermal decomposition.[24][30] In the micro method, a small, inverted capillary tube traps vapor, and the boiling point is identified as the temperature at which the liquid is drawn back into the capillary upon cooling.[27][28]

Self-Validating Protocol

Equipment & Materials:

  • Thiele tube or a similar heating block apparatus

  • High-boiling point heating fluid (e.g., mineral oil)

  • Small test tube (e.g., 6 x 50 mm)

  • Melting point capillary tube (one end sealed)

  • Thermometer and rubber band/tubing for attachment

  • Vacuum source and manometer

  • Sample of this compound

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Add a few drops of the liquid sample into the small test tube.

    • Take a melting point capillary and place it inside the test tube with the open end facing down. This will act as a boiling chip and vapor trap.[29]

    • Attach the test tube assembly to a thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[28]

  • System Setup:

    • Place the thermometer assembly into the Thiele tube or heating block, ensuring the heating fluid is well above the sample level but below the rubber band.

    • Connect the apparatus to a vacuum source with a manometer to accurately measure the system pressure (P₁).

  • Heating and Observation:

    • Begin heating the apparatus gently.

    • Initially, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.

    • As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This indicates the vapor pressure of the sample is overcoming the system pressure.[28]

  • Measurement:

    • Once a rapid, continuous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

    • The bubbling will slow and eventually stop. The moment the liquid is drawn back into the inverted capillary, the vapor pressure inside the capillary is equal to the external pressure of the system.

    • Record the temperature at this exact moment. This is the boiling point (T₁) at the measured pressure (P₁).[27][28]

  • Data Correction (Optional but Recommended):

    • If the boiling point at standard atmospheric pressure (760 mmHg) is desired, it can be estimated using a pressure-temperature nomograph. Align the observed boiling point (T₁) with the observed pressure (P₁) on the nomograph to find the corrected boiling point (T₂).[25][31]

  • Repeatability: As with the melting point, repeat the determination to ensure the value is reproducible.

Experimental Workflow Diagram

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Assemble 1. Assemble Apparatus (Sample + Inverted Capillary in Test Tube) Attach 2. Attach to Thermometer Assemble->Attach Setup 3. Place in Heating Bath & Connect to Vacuum (P1) Attach->Setup Heat 4. Heat Gently Setup->Heat Observe 5. Observe Rapid Bubbling Heat->Observe Cool 6. Stop Heat & Cool Slowly Observe->Cool Record 7. Record Temperature (T1) when liquid enters capillary Cool->Record Repeat 8. Repeat for Reproducibility Record->Repeat Correct 9. Correct to 760 mmHg (Optional, using Nomograph) Repeat->Correct Report 10. Report Data (Boiling Point T1 at P1) Correct->Report

Caption: Workflow for Micro Boiling Point Determination.

Data Presentation

All experimentally determined data should be recorded systematically. The following table provides a template for presenting the hypothetical results for this compound.

Physicochemical PropertyObserved ValueConditionsNotes
Melting Range 118.5 - 120.0 °CAtmospheric PressureA narrow range (<2°C) suggests high sample purity.
Boiling Point 245 °C1.0 mmHgSample may decompose at atmospheric pressure.
Corrected Boiling Point ~450 °C760 mmHg (estimated)Estimated via pressure-temperature nomograph.

Conclusion

The physicochemical characterization of a new chemical entity is a foundational activity in drug discovery. While literature searches may not yield data for novel structures like this compound, this guide provides the necessary theoretical context and robust, self-validating experimental protocols for determining its melting and boiling points. By adhering to these methodologies, which emphasize calibration, controlled measurement, and reproducibility, researchers can generate high-integrity data. This information is indispensable for confirming the identity and purity of the synthesized compound and provides a critical data set for its continued development as a potential therapeutic agent.[2][4][32]

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. Retrieved from [Link]

  • ChemTalk. (2023, August 8). Influence of Intermolecular Forces. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Calibration Procedure For Melting Point Apparatus: IA 9100, 9200 and 9300. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Physicochemical profiling of drug candidates using Capillary-based techniques. Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

  • Cloudinary. (n.d.). Calibration Procedure for IA9000 Series Melting Point Apparatus. Retrieved from [Link]

  • Pion, Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Caira, M. R. (2021). Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. American Journal of Drug Delivery and Therapeutics, 7(7). Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • J-Stage. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Retrieved from [Link]

  • Waring, M. J. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1215-1227. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Matulis, D., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 17837-17856. Retrieved from [Link]

  • Pressure vs Temperature (boiling point). (n.d.). Retrieved from [Link]

  • MDPI. (2023, December 8). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Retrieved from [Link]

  • Boiling Water at Reduced Pressure Demonstration Sheet. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • ResearchGate. (2020, October 31). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Journal of Chemical Education. (2000, November 1). Ultramicro-Boiling-Point Determination—A Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Retrieved from [Link]

  • reduced pressure boiling - qut. (n.d.). Retrieved from [Link]

  • What happens to the boiling point of liquid when atmospheric pressure is decreased?. (2017, December 19). Quora. Retrieved from [Link]

  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. (2023, March 1). Antioxidants. Retrieved from [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry. Retrieved from [Link]

  • Open Access Pub. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Potential Applications of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the synthesis, purification, characterization, and potential therapeutic applications of N-benzyl-3-bromo-N-ethylbenzenesulfonamide. As of the date of this publication, a specific Chemical Abstracts Service (CAS) number for this compound is not publicly cataloged, suggesting it may be a novel or sparsely researched molecule. This document, therefore, serves as a comprehensive resource for researchers and drug development professionals, providing a robust theoretical and practical framework for its de novo synthesis and validation. We present a logical, high-yield synthetic pathway, detailed protocols for purification and structural elucidation via modern spectroscopic techniques, and an evidence-based discussion on its potential as a therapeutic agent, drawing parallels with structurally related N-benzyl sulfonamides.

Introduction: The Significance of the N-Benzyl Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a vital pharmacophore in a multitude of biologically active compounds.[1] Since the discovery of prontosil, the first commercially successful antibacterial agent, the sulfonamide moiety has been integral to the development of "sulfa drugs" that have profoundly impacted human health.[1] Beyond their historical role in combating bacterial infections, sulfonamide derivatives are now pivotal in treating a wide array of conditions.[2] Their therapeutic versatility is demonstrated in diuretics like hydrochlorothiazide, antihypertensives, and as inhibitors of enzymes such as carbonic anhydrase, which are targets in glaucoma and certain cancers.[1][2]

The N-benzyl sulfonamide subclass, in particular, is frequently employed in modern drug discovery.[3] This scaffold is present in compounds investigated for a range of therapeutic effects, including anticancer and novel antibacterial applications.[1][4] For instance, certain N-benzyl sulfonamides have been identified as inhibitors of bacterial cell division, while others show potent activity against cancer cell lines by inducing cell cycle arrest.[1][5] Given the established biological significance of this structural motif, the synthesis and evaluation of novel derivatives like this compound are of considerable scientific interest. This guide provides the necessary protocols to synthesize, purify, and characterize this specific molecule, paving the way for its future investigation.

Proposed Synthesis of this compound

The most direct and widely adopted method for synthesizing N-substituted sulfonamides involves the nucleophilic reaction between an amine and a sulfonyl chloride.[6] This classical approach is reliable and allows for the modular assembly of the target compound from readily available precursors. The proposed synthesis for this compound follows this established pathway.

Synthesis_Workflow cluster_precursors Starting Materials cluster_reaction Core Synthesis cluster_purification Purification & Isolation cluster_product Final Product A 3-Bromobenzenesulfonyl Chloride (Commercially Available) C Coupling Reaction (Base-mediated) A->C B N-Benzylethylamine (Commercially Available) B->C D Aqueous Work-up C->D Quench & Extract E Column Chromatography or Recrystallization D->E Crude Product F N-benzyl-3-bromo-N- ethylbenzenesulfonamide E->F Purified Product

Caption: Overall workflow for the synthesis of the target compound.

Required Precursors
  • 3-Bromobenzenesulfonyl Chloride: This is the electrophilic component. It is commercially available and serves as the source of the 3-bromobenzenesulfonyl moiety. Its high reactivity is due to the excellent leaving group ability of the chloride ion.[7][8]

  • N-Benzylethylamine: This secondary amine acts as the nucleophile. Its nitrogen atom attacks the electrophilic sulfur of the sulfonyl chloride. It is also commercially available.

Detailed Experimental Protocol: Coupling Reaction

This protocol describes the synthesis of the target compound via the reaction of 3-bromobenzenesulfonyl chloride with N-benzylethylamine. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing with the primary reaction.

Materials:

  • 3-Bromobenzenesulfonyl chloride (1.0 eq)

  • N-Benzylethylamine (1.05 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylethylamine (1.05 eq) and the base (e.g., pyridine, 1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[9]

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification of the Final Product

The crude product obtained from the synthesis will likely contain minor impurities. Purification is essential to obtain a compound suitable for analytical characterization and biological testing. Recrystallization or column chromatography are standard methods for purifying sulfonamides.[10]

Protocol: Purification by Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Prepare the Column: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the proportion of ethyl acetate.

  • Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid or oil.

Structural Characterization and Verification

In the absence of a known standard or CAS number, comprehensive structural characterization is paramount to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic methods is required.

Characterization_Flow Start Purified Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Primary Structure MS Mass Spectrometry (HRMS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups Validation Structure Confirmed NMR->Validation MS->Validation IR->Validation

Caption: Logical workflow for structural validation.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₅H₁₆BrNO₂S
Molecular Weight 370.26 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in organic solvents (DCM, Chloroform, DMSO)
Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons in the benzyl, ethyl, and bromophenyl groups.

  • Aromatic Protons (Bromophenyl): ~7.5-8.0 ppm (4H, multiplet). The bromine substitution will influence the splitting pattern.

  • Aromatic Protons (Benzyl): ~7.2-7.4 ppm (5H, multiplet).

  • Benzyl CH₂: ~4.4-4.6 ppm (2H, singlet). This signal is a key indicator of the benzyl group attached to the nitrogen.

  • Ethyl CH₂: ~3.2-3.4 ppm (2H, quartet, J ≈ 7 Hz). The coupling to the methyl group is characteristic.

  • Ethyl CH₃: ~1.1-1.3 ppm (3H, triplet, J ≈ 7 Hz).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.[11]

  • Aromatic Carbons: ~120-140 ppm. The carbon attached to bromine (C-Br) will be in this region.

  • Sulfonamide Carbon (C-SO₂): Expected to be the most downfield aromatic carbon signal.

  • Benzyl CH₂: ~50-55 ppm.

  • Ethyl CH₂: ~45-50 ppm.

  • Ethyl CH₃: ~13-15 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

  • Expected [M]+: A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak at m/z ≈ 370.

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups.[12]

  • SO₂ Stretching: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonamide group.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Potential Applications and Future Research

N-benzyl sulfonamide derivatives are well-documented for their potential in oncology and infectious diseases.[3][13] The introduction of a bromine atom on the benzenesulfonamide ring can modulate lipophilicity and potentially enhance biological activity through halogen bonding interactions.

Potential as an Anticancer Agent

Many sulfonamide derivatives exert their anticancer effects by inhibiting carbonic anhydrase IX, which is overexpressed in many tumors.[14] Others have been shown to induce cell cycle arrest or target metabolic pathways unique to cancer cells.[4][5]

Suggested Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) in appropriate media.[15]

  • Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound for 48-72 hours.

  • MTT Assay: Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 540 nm.[15] Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Potential as an Antibacterial Agent

Sulfonamides traditionally act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[15]

Suggested Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.[17]

  • Broth Microdilution: Prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[15]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Conclusion

While a CAS number for this compound is not currently registered, this guide provides a comprehensive framework for its synthesis, purification, and definitive characterization. The proposed synthetic route is based on well-established, high-yield chemical transformations. The detailed protocols for structural elucidation using NMR, MS, and IR spectroscopy provide a self-validating system to confirm the identity of the synthesized molecule. Drawing upon the extensive literature on related N-benzyl sulfonamides, this compound represents a promising candidate for investigation as a potential anticancer or antibacterial agent. The experimental workflows outlined herein offer a clear path for researchers to produce this novel compound and explore its therapeutic potential.

References

  • BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem.
  • Irani, R. J. (1945). Studies in the synthesis of some substituted benzenesulphonamides; a simple new method of synthesis of some N-substituted azobenzene 4,4'-disulphonamides. Current Science, 14, 326.
  • ResearchGate. (n.d.). Benzylic sulfonamides in drug discovery. [Diagram].
  • Abdel-Ghani, T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
  • Zielińska-Pisklak, M., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). N-benzyl-3,4-dichlorobenzenesulfonamide. BenchChem.
  • Angeli, A., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules.
  • ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org.
  • Rasool, N., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry.
  • Al-Masoudi, N. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules.
  • Dailey, M. D., et al. (2023).
  • Wu, M., et al. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Mlowe, S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules.
  • Bertini, I., et al. (1993). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta.
  • Gökçe, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Tropical Journal of Pharmaceutical Research.
  • Chang, C. J., & Kroschwitz, E. H. (1978). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences.
  • Balakrishnan, V. K., et al. (2006). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods.
  • ResearchGate. (2025). Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer.
  • Staliński, K., et al. (2022).
  • Al-Amiery, A. A. (2012). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied & Pure Science and Agriculture.
  • Staliński, K., et al. (2021).
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Tukulula, M., et al. (2021).
  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Kouadri, I., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research.
  • Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry.
  • Hammond Cell Tech. (n.d.). 3-Bromobenzenesulfonyl chloride -25g.
  • PubChem. (n.d.). m-Bromobenzenesulphonyl chloride.
  • BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)
  • Filo. (2025). What happens when: (A) N-ethylethanamine reacts with benzenesulphonyl chloride.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide, a key intermediate for chemical and pharmaceutical research. The described method involves the nucleophilic substitution reaction between commercially available 3-bromobenzenesulfonyl chloride and N-ethylbenzylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of experimental choices, safety precautions, and purification strategies to ensure a high-purity final product.

Introduction and Scientific Rationale

Sulfonamides are a cornerstone structural motif in medicinal chemistry and organic synthesis, exhibiting a wide range of biological activities. The N-benzylbenzenesulfonamide framework, in particular, is found in various biologically significant compounds, including inhibitors of enzymes like γ-secretase.[1] The synthesis of specifically substituted analogs such as this compound provides valuable building blocks for creating libraries of novel compounds for drug discovery and materials science.

The selected synthetic strategy is the reaction of an amine with a sulfonyl chloride, a classic and highly reliable method for forming the sulfonamide bond.[2][3] This approach is favored for its efficiency, high yields, and the ready availability of the starting materials, 3-bromobenzenesulfonyl chloride[4] and N-ethylbenzylamine. The reaction proceeds via the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine, is incorporated to act as a proton scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.

Reaction Scheme

Reaction Scheme for the synthesis of this compound

Figure 1: Synthesis of this compound from 3-bromobenzenesulfonyl chloride and N-ethylbenzylamine.

Reagent and Materials Data

A summary of the required reagents and their physical properties is provided below. It is imperative to use reagents from reputable suppliers and to handle them according to their respective Safety Data Sheets (SDS).

ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplierCAS No.
3-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.522.56 g10.01.0Sigma-Aldrich2905-24-0
N-EthylbenzylamineC₉H₁₃N135.211.49 g (1.64 mL)11.01.1Sigma-Aldrich14321-27-8
Triethylamine (Et₃N)C₆H₁₅N101.191.52 g (2.09 mL)15.01.5Sigma-Aldrich121-44-8
Dichloromethane (DCM)CH₂Cl₂84.93~80 mL--VWR75-09-2
Hydrochloric Acid (1 M)HCl36.46~30 mL--Fisher Sci.7647-01-0
Saturated NaCl (Brine)NaCl58.44~30 mL--Fisher Sci.7647-14-5
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g--Sigma-Aldrich7757-82-6
Silica Gel (230-400 mesh)SiO₂60.08~50 g--Merck7631-86-9

Instrumentation and Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Part 1: Reaction Setup and Execution
  • Amine Solution Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-ethylbenzylamine (1.49 g, 11.0 mmol). Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.52 g, 15.0 mmol) to the solution.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. The use of an inert atmosphere (Nitrogen or Argon) is recommended but not strictly necessary for this reaction.

  • Sulfonyl Chloride Addition: Dissolve 3-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol) in 40 mL of anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel.

  • Reaction Initiation: Add the 3-bromobenzenesulfonyl chloride solution dropwise to the cold, stirring amine solution over a period of 30 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

Part 2: Reaction Monitoring
  • TLC Analysis: Monitor the reaction's progress by TLC. Spot the reaction mixture on a silica gel plate against a spot of the starting material (3-bromobenzenesulfonyl chloride).

  • Eluent System: A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Visualization: Visualize the spots under UV light (254 nm). The reaction is complete when the sulfonyl chloride spot (starting material) is no longer visible. The product will appear as a new, less polar spot.

Part 3: Work-up and Isolation
  • Quenching: Upon completion, transfer the reaction mixture to a 250 mL separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (aq) to remove excess triethylamine and its hydrochloride salt.

    • 30 mL of deionized water.

    • 30 mL of saturated NaCl solution (brine) to reduce the solubility of organic material in the aqueous phase.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (~5 g). Swirl the flask and let it stand for 15 minutes.

  • Solvent Removal: Filter the solution to remove the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, likely as a viscous oil or solid.

Part 4: Purification
  • Chromatography Setup: The crude product should be purified by flash column chromatography.[5] Prepare a slurry of silica gel (50 g) in a low-polarity eluent (e.g., 95:5 n-hexane:ethyl acetate) and pack a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane, starting with a low polarity (e.g., 95:5) and gradually increasing the polarity to elute the product.[5] Collect fractions and monitor them by TLC.

  • Product Collection: Combine the fractions containing the pure product and remove the solvent via rotary evaporation to yield this compound as a purified solid or oil.

Anticipated Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (multiplets, ~7.2-7.8 ppm), a singlet for the benzylic CH₂ (~4.3 ppm), a quartet for the ethyl CH₂ (~3.2 ppm), and a triplet for the ethyl CH₃ (~1.1 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Signals for aromatic carbons, the sulfonamide carbon, benzylic carbon, and ethyl carbons are expected.

  • Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ (C₁₅H₁₇BrNO₂S) is 354.01.

Safety and Hazard Considerations

  • 3-Bromobenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[6] Handle with extreme care in a fume hood.

  • N-Ethylbenzylamine: Corrosive and can cause skin and eye irritation.[7]

  • Triethylamine: Flammable liquid and vapor; harmful if swallowed and toxic in contact with skin.

  • Dichloromethane: Suspected of causing cancer. Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling these reagents.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the synthesis protocol.

SynthesisWorkflow cluster_prep Part 1: Reaction cluster_workup Part 2: Work-up cluster_purify Part 3: Purification prep_amine Dissolve N-Ethylbenzylamine and Triethylamine in DCM cooling Cool to 0-5 °C in Ice Bath prep_amine->cooling 10-15 min add_sulfonyl Add 3-Bromobenzenesulfonyl Chloride Solution Dropwise cooling->add_sulfonyl 30 min react Stir at Room Temperature for 2-4 hours add_sulfonyl->react monitor Monitor by TLC react->monitor wash_hcl Wash with 1 M HCl wash_water Wash with Water wash_hcl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate column_chrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->column_chrom Crude Product collect Combine Pure Fractions column_chrom->collect final_product Evaporate Solvent to Obtain Pure Product collect->final_product monitor->wash_hcl Upon Completion

Sources

Suzuki-Miyaura coupling conditions for N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Coupling

Topic: Optimized Suzuki-Miyaura Coupling Conditions for N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Introduction: The Strategic Importance of Biaryl Sulfonamides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the construction of biaryl scaffolds is a frequent necessity.[4] This guide focuses on a specific, yet highly relevant, application: the synthesis of N,N-disubstituted biaryl sulfonamides. The sulfonamide functional group is a privileged motif in medicinal chemistry, appearing in a vast array of therapeutic agents.

Here, we provide a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of This compound , a substrate featuring an electron-withdrawing sulfonamide group. While robust, the Suzuki-Miyaura reaction requires careful optimization when dealing with electronically demanding or sterically hindered substrates. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the critical parameters that govern success.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To rationally design and troubleshoot the coupling reaction, an understanding of its mechanism is essential. The reaction proceeds via a well-defined catalytic cycle centered on a palladium catalyst.[1][5][6] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl sulfonamide. This forms a Pd(II) intermediate.[6][7]

  • Transmetalation: The aryl group from the organoboron reagent (boronic acid) is transferred to the palladium center. This step is critically dependent on activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[5][8]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-Br (Oxidative Adduct) pd0->pdiia Oxidative Addition (+ Ar¹-Br) pdiib Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pdiia->pdiib Transmetalation (+ Ar²-B(OH)₂ + Base) pdiib->pd0 Reductive Elimination (Forms Ar¹-Ar²) Product Biaryl Sulfonamide (Ar¹-Ar²) pdiib->Product Ar1Br N-benzyl-3-bromo-N- ethylbenzenesulfonamide (Ar¹-Br) Ar1Br->pdiia Ar2BOH2 Arylboronic Acid (Ar²-B(OH)₂) Ar2BOH2->pdiib

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Coupling with this compound

This protocol has been optimized for high yield and reproducibility, taking into account the electronic properties of the sulfonamide substrate.

Rationale for Component Selection
  • Palladium Precursor: We recommend Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ . These are common, air-stable Pd(II) and Pd(0) precursors, respectively. Pd(II) sources are efficiently reduced in situ by phosphine ligands to the active Pd(0) species.[5]

  • Ligand: The choice of ligand is paramount. The electron-withdrawing nature of the sulfonamide can slow the initial oxidative addition step. Therefore, an electron-rich and sterically bulky phosphine ligand is required. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice, as it promotes high catalytic activity for challenging substrates, including aryl chlorides and electron-deficient aryl bromides, often at room temperature.[9]

  • Base: A moderately strong base is needed to facilitate transmetalation without promoting significant protodeborylation of the boronic acid. Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are effective choices. K₃PO₄ is often superior for sterically hindered couplings.[10][11]

  • Solvent System: A mixture of an organic solvent and water is standard. 1,4-Dioxane/Water or Toluene/Water provides good solubility for both the organic substrate and the inorganic base, facilitating the reaction. It is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Aryl Bromide This compound1.0 equiv
Arylboronic Acid Phenylboronic Acid (or other)1.2 - 1.5 equiv
Pd Precursor Pd(OAc)₂2 mol %
Ligand SPhos4 mol %
Base K₃PO₄2.0 - 3.0 equiv
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Degassed
Temperature 90 - 100 °CTo ensure reasonable reaction rates
Time 12 - 24 hMonitor by TLC or LC-MS
Detailed Experimental Procedure

Safety Note: Always perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

    • In a separate vial, weigh out the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere:

    • Seal the reaction flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Addition of Reagents:

    • Briefly remove the septum under a positive pressure of inert gas to add the pre-weighed catalyst and ligand.

    • Via syringe, add the degassed 1,4-dioxane, followed by the degassed water, to achieve the desired reaction concentration (typically 0.1 M with respect to the aryl bromide).

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl sulfonamide product.

Workflow and Troubleshooting

A smooth experimental process is key to success. The following flowchart outlines the critical steps and decision points.

Workflow setup 1. Reagent Setup (Aryl-Br, Boronic Acid, Base) inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂ 3x) setup->inert add_cat 3. Add Catalyst/Ligand (Pd(OAc)₂, SPhos) inert->add_cat add_solv 4. Add Degassed Solvent (Dioxane/H₂O) add_cat->add_solv react 5. Heat Reaction (90°C, 12-24h) add_solv->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (EtOAc Extraction) monitor->workup Reaction Complete trouble Problem Detected? monitor->trouble Stalled / Side Products purify 8. Purification (Column Chromatography) workup->purify product Pure Product purify->product trouble->workup No (Proceed) no_rxn Troubleshoot: - Check inert atmosphere - Verify reagent quality - Increase temperature - Screen other ligands/bases trouble->no_rxn Yes no_rxn->react Re-attempt

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Common Issues and Solutions
  • Low or No Yield: The primary culprit is often oxygen deactivating the catalyst. Ensure the inert atmosphere is rigorously maintained and solvents are thoroughly degassed. Reagent purity, especially of the boronic acid, is also critical.

  • Protodeborylation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, can compete with the desired coupling.[1] If significant, consider using a milder base (e.g., KF), a less aqueous solvent system, or a slightly lower temperature.

  • Homocoupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules can occur. This is often minimized by the slow addition of the boronic acid or by ensuring the oxidative addition of the aryl bromide is efficient, which is the role of a good ligand like SPhos.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation with the correct choice of catalyst system and adherence to proper inert atmosphere techniques. The use of an electron-rich, bulky phosphine ligand such as SPhos is critical to overcoming the deactivating effect of the sulfonamide group. This robust protocol provides a reliable pathway for the synthesis of diverse biaryl sulfonamides, enabling further exploration in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki–Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142–8149. [Link]

  • Kim, J., & Lee, S. (2003). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society, 24(11), 1573-1574. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Rosen, B. M., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. The Journal of Organic Chemistry, 75(9), 2910–2913. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]

  • NroChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids.... [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Yin, J., & Rainka, M. P. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 70(22), 8974–8985. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. [Link]

  • Fairlamb, I. J. S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 34(12), 1033-1049. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(16), 3073–3076. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • Kotha, S., et al. (2002). The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview. Tetrahedron, 58(48), 9633-9695. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(6), 2415-2419. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

Sources

Buchwald-Hartwig amination using N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

1.1 The Substrate Challenge N-benzyl-3-bromo-N-ethylbenzenesulfonamide (Referenced herein as Substrate-Br ) represents a high-value scaffold in medicinal chemistry, particularly for CNS-active agents where sulfonamides modulate metabolic stability and lipophilicity.

Structurally, Substrate-Br presents a specific set of electronic and steric features:

  • Electronic Activation: The sulfonamide group at the meta position is electron-withdrawing (Hammett

    
    ), which activates the C-Br bond for oxidative addition compared to unactivated aryl bromides.
    
  • Catalyst Poisoning Risk: The sulfonyl oxygens are Lewis basic. In the absence of sterically demanding ligands, these oxygens can coordinate to the electrophilic Pd(II) center, forming resting states that stall the catalytic cycle.

  • Steric Environment: The N-benzyl and N-ethyl groups create a bulky, lipophilic region. While distal to the reaction site, they ensure high solubility in non-polar solvents (Toluene, Dioxane) but require robust workup protocols to remove lipophilic byproducts.

1.2 The Solution: Third-Generation Cross-Coupling Traditional Pd(0)/Pd(II) sources (e.g., Pd(PPh


)

or Pd

(dba)

/BINAP) often suffer from slow oxidative addition or competitive ligation by the sulfonamide. This protocol utilizes Palladacycle Precatalysts (Gen. 4) with dialkylbiaryl phosphine ligands. These systems ensure rapid reductive elimination and prevent sulfonamide coordination via steric bulk.

Mechanistic Pathways & Logic

The following diagram outlines the catalytic cycle, highlighting the critical "Danger Zone" where sulfonamide coordination can occur if the ligand is insufficient.

G PreCat Pd G4 Precatalyst (Air Stable) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + Substrate-Br Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base OffCycle OFF-CYCLE TRAP: Sulfonamide O-Binding OxAdd->OffCycle Low Steric Ligand RedElim Reductive Elimination (Product Release) Coord->RedElim C-N Bond Formation RedElim->ActivePd Regenerate L-Pd(0) OffCycle->OxAdd Reversible (Slow)

Figure 1: Catalytic cycle for sulfonamide-activated aryl bromides. Note the off-cycle trap avoided by using bulky biaryl phosphine ligands.

Experimental Protocols

Protocol A: Microscale Optimization Screen (Recommended First Step)

Objective: Determine the optimal Ligand/Base combination for your specific amine partner.

Reagents:

  • Substrate-Br: 0.1 mmol per well.

  • Amine Partner: 0.12 mmol (1.2 equiv).

  • Catalyst: 2 mol% Pd Precatalyst (Stock solutions in THF).

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

Workflow:

  • Preparation: In a glovebox or under N

    
    , prepare a stock solution of Substrate-Br  and the Amine.
    
  • Dosing: Dispense into 4 reaction vials.

  • Catalyst Addition: Add specific precatalysts to each vial:

    • Vial 1:RuPhos Pd G4 (Universal 2° amine coupling).

    • Vial 2:BrettPhos Pd G4 (Primary amines).

    • Vial 3:XPhos Pd G4 (Sterically hindered amines).

    • Vial 4:tBuXPhos Pd G4 (General purpose).

  • Base Addition: Add NaOtBu (1.5 equiv) as a solid or slurry.

  • Reaction: Seal and heat to 80°C for 2 hours.

  • Analysis: Filter through a silica plug, elute with EtOAc, and analyze via UPLC/MS.

Protocol B: Gram-Scale Synthesis (The "Gold Standard")

Objective: High-yield isolation of the aminated product.

Reaction Parameters:

  • Scale: 5.0 mmol (approx. 1.77 g of Substrate-Br ).

  • Catalyst: RuPhos Pd G4 (1.0 mol%). Note: If coupling a primary amine, substitute with BrettPhos Pd G4.

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous Toluene (Preferred for ease of workup) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Charge Solids:

    • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add Substrate-Br (1.77 g, 5.0 mmol), NaOtBu (0.72 g, 7.5 mmol), and RuPhos Pd G4 (42 mg, 0.05 mmol).

    • Expert Tip: If the amine is a solid, add it now. If liquid, add in step 3.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with Argon (repeat 3x).[1] This is critical to prevent Pd oxidation and phenol byproduct formation.

  • Solvent & Amine Addition:

    • Add anhydrous Toluene (25 mL, 0.2 M).

    • Add the liquid amine (6.0 mmol, 1.2 equiv) via syringe.

  • Reaction:

    • Place in a pre-heated oil bath at 85°C .

    • Stir vigorously (800 rpm). The reaction should turn from orange/red to a dark brown/black suspension over time.

    • Monitor: Check via TLC (Hexane/EtOAc 8:2) or LCMS at 1 hour. Conversion is typically >98% within 2-4 hours due to the activated nature of the meta-bromo sulfonamide.

  • Workup (Crucial for Sulfonamides):

    • Cool to room temperature.[1]

    • Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with water (2 x 30 mL) and Brine (1 x 30 mL).

    • Note: Sulfonamides can act as surfactants. If an emulsion forms, add a small amount of MeOH or saturated NH

      
      Cl.
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization is often possible from EtOH/Heptane due to the crystallinity of the sulfonamide scaffold. Alternatively, perform flash chromatography.

Data & Performance Metrics

The following table summarizes expected performance based on the amine class, derived from standard reactivity profiles of meta-EWG aryl bromides [1, 2].

Amine ClassRecommended LigandBaseTemp (°C)Exp. YieldNotes
1° Alkyl (e.g., Benzylamine) BrettPhosNaOtBu8088-95%Mono-arylation is highly selective with BrettPhos.
2° Cyclic (e.g., Morpholine) RuPhosNaOtBu8092-98%Extremely fast; often complete in <1 hr.
Anilines (e.g., p-Toluidine) tBuXPhosK

PO

10080-90%Weaker base required if aniline is sensitive.
Ammonia (NH

source)
Josiphos / P(tBu)

Cs

CO

9070-85%Use Ammonium carbamate or gaseous NH

.

Troubleshooting & Self-Validation

Symptom: Low Conversion (<50%)

  • Cause: Catalyst poisoning by the sulfonamide oxygen or moisture in the solvent.

  • Validation: Run a "standard" control reaction (e.g., 4-bromotoluene + morpholine) with the same solvent/base batch. If that fails, reagents are wet. If that works, the substrate is chelating; switch to tBuXPhos (higher steric bulk).

Symptom: Protodehalogenation (Ar-Br


 Ar-H) 
  • Cause: Temperature too high or solvent acts as a hydride source (rare in Toluene, common in 2-propanol).

  • Fix: Lower temperature to 65°C and increase catalyst loading to 2 mol%.

Symptom: "Sticky" Purification

  • Cause: Residual Pd-ligand complex co-eluting with the lipophilic sulfonamide.

  • Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) during the filtration step.

Safety & Handling

  • Palladium Precatalysts: Generally non-toxic but expensive. Recover Pd residues for recycling.

  • Base (NaOtBu): Corrosive and moisture sensitive. Handle in a glovebox or weigh quickly in air.

  • Substrate-Br: Treat as a potential irritant. The sulfonamide moiety is stable, but avoid strong acids which may cleave the N-benzyl group.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Hartwig, J. F. (2008).[2] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the reaction yield of N-benzyl-3-bromo-N-ethylbenzenesulfonamide. The synthesis of di-substituted sulfonamides presents unique challenges, including steric hindrance and the potential for multiple side reactions. This document provides expert insights and validated protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the N-alkylation of a sulfonamide?

The N-alkylation of a sulfonamide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, analogous to the well-known Williamson Ether Synthesis.[1][2] The process involves two key steps:

  • Deprotonation: A base is used to remove the acidic proton from the sulfonamide nitrogen, generating a highly nucleophilic sulfonamide anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide (or another suitable alkylating agent), displacing the leaving group in a concerted, single-step reaction.[2][3]

For the synthesis of a di-substituted product like this compound, this process is performed sequentially.

Q2: Which synthetic route is preferable: ethylation followed by benzylation, or vice-versa?

There are two primary routes to the target compound starting from 3-bromobenzenesulfonamide:

  • Route A: Ethylation first, to form N-ethyl-3-bromobenzenesulfonamide, followed by benzylation.

  • Route B: Benzylation first, to form N-benzyl-3-bromobenzenesulfonamide, followed by ethylation.

In our experience, Route A is generally preferable . The smaller ethyl group is introduced first, presenting less steric hindrance for the subsequent, more bulky benzyl group to be introduced. Attaching the benzyl group first can sterically encumber the nitrogen atom, potentially slowing down the rate of the second alkylation step.[4]

Synthetic_Strategy cluster_0 Starting Material cluster_1 Route A (Recommended) cluster_2 Route B (Less Favorable) SM 3-Bromobenzenesulfonamide A1 N-ethyl-3-bromo- benzenesulfonamide SM->A1 + Ethyl Halide B1 N-benzyl-3-bromo- benzenesulfonamide SM->B1 A2 N-benzyl-3-bromo-N- ethylbenzenesulfonamide A1->A2 + Benzyl Halide B2 N-benzyl-3-bromo-N- ethylbenzenesulfonamide B1->B2 Troubleshooting_Low_Yield Start Low Yield in 2nd Alkylation? Base_Check Is the base strong enough? (e.g., NaH, KOt-Bu) Start->Base_Check LG_Check Is the leaving group effective? (I > Br > Cl) Base_Check->LG_Check No Use_Stronger_Base Action: Use NaH or KOt-Bu Base_Check->Use_Stronger_Base Yes Temp_Check Is temperature optimized? (e.g., 60-100 °C) LG_Check->Temp_Check No Use_Better_LG Action: Use Alkyl Iodide LG_Check->Use_Better_LG Yes Time_Check Is reaction time sufficient? (Monitor by TLC) Temp_Check->Time_Check No Increase_Temp Action: Increase temperature, monitor carefully Temp_Check->Increase_Temp Yes Increase_Time Action: Extend reaction time (e.g., to 24h) Time_Check->Increase_Time Yes Success Yield Improved Use_Stronger_Base->Success Use_Better_LG->Success Increase_Temp->Success Increase_Time->Success

Sources

Recrystallization solvents for N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Executive Summary & Solvent Selection

This compound is a lipophilic, tertiary sulfonamide. Unlike primary (


) or secondary (

) sulfonamides, this molecule lacks an acidic N-H proton, rendering it insoluble in aqueous alkaline solutions. Its purification relies heavily on exploiting the solubility differential between the hydrophobic aromatic/alkyl domains and the polar sulfonyl core.

The following solvent systems have been validated for this class of


-disubstituted sulfonamides.
Quick Reference: Solvent Systems
System TypeSolvent A (Dissolution)Solvent B (Anti-solvent)Ratio (v/v)Application Case
Primary (Polar) Ethanol (95%) None (Single Solvent)N/AStandard Purification. Best balance of yield and purity.
Secondary (Binary) Ethyl Acetate n-Heptane 1:2 to 1:4High Lipophilicity. Use if the compound is too insoluble in ethanol.
Alternative Methanol Water 10:1Polar Impurity Removal. Effective for removing inorganic salts or sulfonic acids.

Critical Note: This compound is prone to "oiling out" due to the rotational freedom of the


-ethyl and 

-benzyl groups, which can inhibit crystal lattice packing. Strict adherence to temperature gradients is required.

Mechanistic Insight: Why These Solvents?

To troubleshoot effectively, one must understand the molecular interactions driving solubility:

  • The Solute (The Target Molecule):

    • Hydrophobic Domain: The 3-bromophenyl ring, benzyl ring, and ethyl group create a large non-polar surface area. This drives solubility in organic solvents like Ethyl Acetate and DCM.

    • Polar Domain: The sulfonyl (

      
      ) group is a strong hydrogen bond acceptor but not a donor (due to the lack of N-H).
      
  • The Solvent Interaction:

    • Ethanol: Provides a "protic" environment that interacts with the sulfonyl oxygens while the ethyl chain accommodates the hydrophobic regions. The temperature coefficient of solubility is high here—meaning solubility drops drastically as the temperature decreases, which is ideal for high recovery yields.

    • Ethyl Acetate/Heptane: This system works on the principle of dielectric tuning. Ethyl Acetate dissolves the compound; Heptane (non-polar) acts as a crowding agent, forcing the hydrophobic aromatic rings to stack and crystallize.

Detailed Experimental Protocol

Protocol A: The Ethanol Method (Recommended)

  • Preparation: Weigh the crude solid into an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution:

    • Add Ethanol (95%) at a ratio of 5 mL per gram of crude material.

    • Heat the mixture to a gentle reflux (

      
      ) on a hot plate/block.
      
    • If solid remains:[2][3][4] Add ethanol in 1 mL increments until the solution is clear.

    • Clarification: If the solution is dark or contains particulate matter, filter while hot using a pre-warmed glass funnel or syringe filter.

  • Crystallization:

    • Remove from heat and place the flask on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Allow to cool to room temperature (RT) slowly over 30–45 minutes.

    • Observation: If oil droplets form instead of needles/plates, reheat immediately and add 5-10% more ethanol (See Troubleshooting).

  • Finishing:

    • Once at RT, place in an ice bath (

      
      ) for 20 minutes to maximize yield.
      
    • Filter the crystals using vacuum filtration.[5]

    • Wash: Rinse with cold (

      
      ) Ethanol.
      
  • Drying: Dry under vacuum at

    
     for 4 hours.
    

Troubleshooting & Logic Flow

The most common failure mode for


-disubstituted sulfonamides is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.
Decision Logic: Troubleshooting "Oiling Out"

RecrystallizationTroubleshooting Start Issue: Product Oils Out (Liquid droplets form) CheckTemp Did it cool too fast? Start->CheckTemp Reheat Reheat to Reflux CheckTemp->Reheat Yes AddSolvent Add 10-15% more Solvent A (Dissolver) CheckTemp->AddSolvent No (Slow cooled) Seed Add Seed Crystal at Cloud Point Reheat->Seed At 40-50°C AddSolvent->Reheat Scratch Scratch Glass Surface Seed->Scratch BinarySystem Switch to Binary System (EtOAc / Heptane) Scratch->BinarySystem Still Oiling

Caption: Logic flow for addressing liquid-liquid phase separation (oiling out) during sulfonamide purification.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark brown oil. Can I still recrystallize it? A: Direct recrystallization of a dark oil often fails because impurities lower the melting point.

  • Solution: Perform a "trituration" first.[6] Add cold hexanes or pentane to the oil and stir vigorously. This often removes the uncrystallizable oily impurities, leaving a solid that can then be recrystallized using Protocol A.

Q2: Why can't I use water as the anti-solvent with Ethanol? A: You can, but caution is required. Adding water increases the polarity of the solvent system dramatically. Since this compound is highly lipophilic, adding water too quickly will cause the product to precipitate as an amorphous powder or oil rather than a crystal. If using water, add it dropwise to the hot ethanol solution only until persistent turbidity is seen.

Q3: The crystals look like cotton/needles. Is this normal? A: Yes. Sulfonamides often crystallize as needles or plates. However, if they look like "fluffy snow" (dendrites), it indicates the cooling was too rapid, which traps impurities. Re-dissolve and cool more slowly to obtain denser prisms.

Q4: I suspect my product has unreacted amine (


-ethylbenzylamine). Will recrystallization remove it? 
A:  Recrystallization is moderately effective, but an acid wash is better.
  • Pre-treatment: Dissolve the crude in Ethyl Acetate and wash with 1M HCl. The amine will protonate and move to the aqueous layer. The sulfonamide (neutral) will remain in the organic layer. Dry the organic layer, evaporate, and then recrystallize.[7]

References

  • Synthesis and Crystallization of N-Benzyl Sulfonamides

    • Ngassa, F. N., et al. (2020). "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry, 11(3), 245-249.[7]

    • Relevance: Establishes Ethanol as a primary solvent for N-benzyl-N-substituted sulfonamides.
  • General Purification of Sulfonamides

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Relevance: Standard reference for solvent selection based on functional group polarity (Sulfonamides: Group S).
  • Troubleshooting Oiling Out

    • MIT OpenCourseWare. (n.d.). "Recrystallization Guide: Oiling Out." 5.
    • Relevance: Validates the "Reheat and dilute" str

Sources

Technical Support Center: Purification of N-Benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-SULF-003 Status: Open Agent: Senior Application Scientist

User Issue Summary

Product: Crude N-benzyl-3-bromo-N-ethylbenzenesulfonamide. Symptoms: Oily consistency, persistent yellow coloration, presence of starting materials (amine/sulfonyl chloride) by TLC/LC-MS. Goal: Isolation of high-purity solid for biological assay or next-step synthesis.

Module 1: The Chemical Workup (First Line of Defense)

Logic & Causality: Your target molecule is a tertiary sulfonamide . Unlike primary (


) or secondary (

) sulfonamides, it lacks an acidic

proton. This is the critical chemical lever we will pull.
  • The Product: Neutral. Stays in the organic phase at all pH levels.

  • Impurity A (Amine): Basic. Protonates in acid (moves to aqueous).

  • Impurity B (Sulfonyl Chloride): Hydrolyzes to Sulfonic Acid. Ionizes in base (moves to aqueous).

Standard Operating Procedure (SOP-01): Differential Extraction

Use this protocol if your crude is a reaction mixture or a redissolved oil.

Reagents Required: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine.

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

    • Why: DCM is an excellent solvent for sulfonamides and separates cleanly from water.

  • Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[1][2] The unreacted N-benzyl-N-ethylamine is protonated to its ammonium salt (

      
      ), which partitions into the water layer.
      
  • Base Wash (Removes Sulfonyl Species): Wash the organic phase twice with Saturated NaHCO₃ .

    • Mechanism:[1][2] Any unreacted 3-bromobenzenesulfonyl chloride hydrolyzes to the sulfonic acid. The base deprotonates it to the sulfonate salt (

      
      ), extracting it into the aqueous layer.
      
    • Caution:

      
       gas will evolve. Vent the separatory funnel frequently.
      
  • Polishing: Wash with Brine (saturated NaCl), dry over Anhydrous

    
    , filter, and concentrate.
    

Visualizing the Workflow:

ExtractionWorkflow Start Crude Mixture (Product + Amine + R-SO2Cl) Dissolve Dissolve in DCM Start->Dissolve WashAcid Wash with 1M HCl Dissolve->WashAcid Sep1 Phase Separation WashAcid->Sep1 AqAcid Aqueous Layer (Amine Salts) Sep1->AqAcid OrgAcid Organic Layer (Product + R-SO2Cl) Sep1->OrgAcid WashBase Wash with Sat. NaHCO3 OrgAcid->WashBase Sep2 Phase Separation WashBase->Sep2 AqBase Aqueous Layer (Sulfonate Salts) Sep2->AqBase FinalOrg Final Organic Layer (Pure Neutral Product) Sep2->FinalOrg

Figure 1: Differential extraction logic for tertiary sulfonamides. The product remains in the organic phase throughout.

Module 2: Crystallization (Dealing with "Oils")

Issue: "My product is a sticky oil after workup." Diagnosis: Tertiary sulfonamides with flexible alkyl chains (ethyl/benzyl) often have low melting points or form supercooled liquids. You need to break the lattice energy barrier.

Solvent Selection Guide

Data based on solubility parameters of sulfonamide analogs [1][5].

Solvent SystemRoleProcedureSuccess Probability
Ethanol / Water StandardDissolve in hot EtOH (min vol). Add warm water until turbid. Cool slowly to 4°C.High (Needle formation)
EtOAc / Hexane Anti-solventDissolve in min EtOAc. Add Hexane dropwise until cloudy.Medium (Often oils out)
Isopropanol (IPA) SingleDissolve in hot IPA. Cool to -20°C.High (Good for bulky groups)
Diethyl Ether TriturationAdd ether to the oil. Sonicate vigorously.High (For solidifying oils)

Protocol: The "Scratch & Seed" Technique

  • Dissolve the oil in a minimal amount of hot Isopropanol (IPA).

  • Allow to cool to room temperature.

  • If no crystals form, dip a glass rod into the solution, pull it out, and let the solvent evaporate on the rod to form micro-crystals.

  • Re-insert the rod and scratch the inner wall of the flask. These micro-crystals act as nucleation sites.

Module 3: Advanced Purification (Chromatography)

Issue: "Trace impurities persist, or the product is not crystalline." Solution: Flash Column Chromatography.

Stationary Phase: Silica Gel (60 Å, 230–400 mesh). Mobile Phase Gradient: Hexanes : Ethyl Acetate.

  • TLC Monitoring:

    • The sulfonamide is relatively polar due to the sulfonyl group but less polar than the starting amine.

    • Start: 90:10 (Hex:EtOAc).

    • Elution: Product typically elutes between 20% and 30% EtOAc.

Troubleshooting Color: If the product is yellow (common with brominated aromatics or trace oxidation), filter the organic solution through a small pad of Activated Carbon or a 2cm plug of Silica before concentration. This removes oxidized "color bodies" [2].

Frequently Asked Questions (FAQs)

Q1: I used NaOH instead of NaHCO₃ and my yield dropped. Why?

  • Answer: While your product is a tertiary sulfonamide and theoretically stable to base, strong bases like NaOH can sometimes promote hydrolysis of the sulfonamide bond at high temperatures or prolonged exposure, or induce side reactions with the bromine on the ring. Always use the mildest base required. NaHCO₃ is sufficient to remove sulfonic acids.[3]

Q2: Can I use water to quench the excess sulfonyl chloride?

  • Answer: Yes, but it is slow. Sulfonyl chlorides react slowly with pure water. Adding a base (like Pyridine or NaHCO₃) accelerates the hydrolysis, converting the reactive chloride into the water-soluble sulfonate much faster [1][4].

Q3: My product smells like almonds/amine. How do I fix this?

  • Answer: This indicates residual N-benzyl-N-ethylamine. The 1M HCl wash was likely insufficient or skipped.

    • Fix: Redissolve in EtOAc and wash vigorously with 1M HCl (2x). Verify the pH of the aqueous layer is < 2.

Q4: Is the bromine atom stable during this workup?

  • Answer: Yes. Aryl bromides are stable to dilute acid, base, and standard chromatography conditions. Avoid using palladium catalysts or magnesium metal (Grignard conditions) during purification, but standard workup is safe.

References
  • BenchChem Technical Support. (2025).[3][4] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl) from Reaction Mixtures.[4] Retrieved from

  • Royal Society of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.[2] Retrieved from

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture (US5632898A). Retrieved from

  • Martinez, F. et al. (2013). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Retrieved from

  • Hanaee, J. et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination.[5] ResearchGate.[5] Retrieved from

Sources

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of catalyst loading for the coupling of N-benzyl-3-bromo-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and reproducibility of their cross-coupling reactions involving this key intermediate. Here, we will delve into the critical aspects of catalyst selection and optimization, providing practical troubleshooting advice and in-depth explanations to empower you in your experimental work.

Introduction: The Critical Role of Catalyst Optimization

This compound is a versatile building block in medicinal chemistry and materials science. Its successful incorporation into more complex molecules often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The efficiency of these transformations is profoundly dependent on the catalytic system employed. Optimizing the catalyst loading is not merely about minimizing cost; it is a crucial parameter that influences reaction kinetics, product purity, and the overall success of the synthesis. Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive catalyst can result in unwanted side reactions and difficulties in purification. This guide will provide a structured approach to troubleshooting and optimizing catalyst loading for your specific application.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address challenges you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with this compound is showing very low or no conversion. What are the primary factors related to the catalyst that I should investigate?

A1: When faced with low to no product yield, a systematic evaluation of your catalytic system is essential.[1] Here are the key aspects to consider:

  • Catalyst Activity: The palladium source and the chosen ligand are of paramount importance. Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high purity and have been stored correctly under an inert atmosphere.[2] For challenging substrates, pre-activated Pd(0) sources or specialized precatalysts might be necessary to ensure efficient initiation of the catalytic cycle.[1]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[3][4] For the coupling of an aryl bromide like this compound, particularly in Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos can significantly enhance catalytic activity.[3][5] The choice of ligand can influence the rate-limiting step of the catalytic cycle.[3]

  • Inert Atmosphere: Palladium-catalyzed reactions are often highly sensitive to oxygen.[1][2] Ensure that your reaction vessel has been thoroughly degassed and is maintained under a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst.

  • Catalyst Loading: While the goal is to optimize and potentially lower catalyst loading, starting a new reaction with a previously established, moderate loading (e.g., 1-2 mol %) is advisable to confirm the viability of the reaction. If the reaction proceeds, you can then move on to optimization. A notable number of studies use catalyst loadings around 5 mol % for initial investigations.[6]

Issue 2: Catalyst Deactivation (Formation of "Palladium Black")

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is this, and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is finely divided, agglomerated palladium metal.[7] Its formation indicates the decomposition of the active, soluble palladium catalyst into an inactive, heterogeneous form. This is a common mode of catalyst deactivation.

  • Causes of Catalyst Deactivation:

    • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium intermediates throughout the catalytic cycle. Using bulkier, more electron-donating ligands can often prevent catalyst decomposition.[4]

    • High Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.

    • Impurities: Impurities in the starting materials, solvent, or base can poison the catalyst.[2]

    • Solvent Effects: The choice of solvent can influence catalyst stability. Some solvents may not be suitable for certain catalytic systems.[2]

  • Preventative Measures:

    • Ligand Screening: Experiment with different classes of ligands. For Buchwald-Hartwig type reactions, consider biarylphosphine ligands.[5]

    • Temperature Optimization: Determine the minimum temperature required for a reasonable reaction rate.

    • Reagent Purity: Use high-purity, anhydrous reagents and solvents.[1]

    • Controlled Addition: In some cases, slow addition of one of the reactants can maintain a low concentration of a potentially problematic intermediate, thus preserving the catalyst's lifetime.

Issue 3: Side Reactions Dominating

Q3: I am observing significant formation of side products, such as homocoupling of my coupling partner or dehalogenation of my starting material. How can I suppress these?

A3: The formation of side products is a clear indication that the desired cross-coupling pathway is facing competition from other reactions.

  • Homocoupling: This is the coupling of two molecules of your organometallic reagent (e.g., boronic acid in a Suzuki coupling). It is often promoted by the presence of oxygen and Pd(II) species.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.[8] Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precursor can also minimize homocoupling.[8]

  • Dehalogenation: This is the replacement of the bromine atom on your this compound with a hydrogen atom.

    • Solution: This can be caused by certain bases or solvents acting as hydride sources.[9] Changing the base (e.g., from an alkoxide to a carbonate) or the solvent may resolve this issue. In some cases, the presence of water can also contribute to dehalogenation.[10]

Experimental Protocol: A Starting Point for Optimization

This section provides a general, step-by-step methodology for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization of each parameter is encouraged.

Reaction: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol %)

  • Ligand (e.g., SPhos, 2-4 mol %)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.

  • Addition of Reactants: Add this compound and the arylboronic acid to the flask.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.[11][12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: The Impact of Catalyst Loading

The following table illustrates a hypothetical optimization of catalyst loading for a Suzuki coupling reaction, demonstrating the relationship between catalyst concentration, reaction yield, and turnover number (TON).

Catalyst Loading (mol %)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
2.09547.59.5
1.0929211.5
0.58817614.7
0.16565027.1
0.054080022.2

Assumptions: Reaction time of 5 hours for the first three entries, and 12 hours for the last two entries to reach maximum conversion.

Turnover Number (TON): Moles of product per mole of catalyst.[13] Turnover Frequency (TOF): TON per unit of time.[13]

This data shows that while decreasing catalyst loading can significantly increase the TON, there is often a trade-off with reaction yield and time. The optimal loading will depend on the specific requirements of your synthesis in terms of efficiency, cost, and time.

Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X N-benzyl-3-bromo-N- ethylbenzenesulfonamide Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Check_Reagents Verify Reagent Purity (Substrate, Base, Solvent) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Precursor & Ligand Activity) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Inert Atmosphere, Temp.) Start->Check_Conditions Optimize_Ligand Screen Alternative Ligands (e.g., Bulky, Electron-Rich) Check_Catalyst->Optimize_Ligand Optimize_Base Test Different Bases (e.g., Carbonates, Phosphates) Check_Conditions->Optimize_Base Optimize_Solvent Vary Solvent System Check_Conditions->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Check_Conditions->Optimize_Temp Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success Failure Re-evaluate Approach

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial catalyst loading for my reaction? A1: For a new reaction, it is prudent to start with a catalyst loading that is likely to give a good yield, even if it is not fully optimized. A common starting point is between 1-5 mol % of the palladium precursor relative to the limiting reagent.[6] Once the reaction is shown to be viable, you can then perform experiments to systematically reduce the catalyst loading.

Q2: Can I use the same catalyst system for different types of coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig)? A2: While there is some overlap, different coupling reactions often have distinct optimal catalyst systems. Buchwald-Hartwig aminations, which form C-N bonds, typically benefit from highly specialized, bulky, electron-rich phosphine ligands that may not be the best choice for C-C bond-forming reactions like Suzuki or Heck couplings.[4][5] It is always recommended to consult the literature for catalyst systems that have been successful for the specific type of transformation you are performing.

Q3: Is it always better to aim for the lowest possible catalyst loading? A3: While minimizing catalyst loading is desirable for economic and environmental reasons, and to simplify purification, it is not always the most practical approach. Extremely low catalyst loadings can lead to very long reaction times, increased sensitivity to impurities, and may not be robust when scaling up the reaction.[14] The optimal catalyst loading is a balance between reaction efficiency, time, cost, and scalability.

Q4: How does the electronic nature of the this compound substrate affect the reaction? A4: The bromine atom is attached to an aromatic ring that is substituted with a sulfonamide group. The sulfonamide group is electron-withdrawing, which can make the aryl bromide more reactive towards oxidative addition, a key step in many cross-coupling catalytic cycles.[15] This is generally beneficial for the reaction.

Q5: What analytical techniques are best for monitoring the optimization of catalyst loading? A5: For real-time or near real-time reaction monitoring, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool.[11][12] It allows for the quantification of starting materials, products, and byproducts, giving a clear picture of the reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by taking aliquots at different time points.[16]

References

  • Felton, C. M., et al. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Molecules. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2018). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]

  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • University of Rochester. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ResearchGate. (2017). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2014). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Accounts of Chemical Research. (2007). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. [Link]

  • Organic Chemistry Portal. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Semantic Scholar. (2020). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]

  • Organic Process Research & Development. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • PMC. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Chemistry – An Asian Journal. (2019). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (2019). (a) The effect of catalyst amount on the turnover frequency (TOF, h⁻¹).... [Link]

  • ResearchGate. (2015). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organometallics. (2010). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • ICReDD. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. [Link]

  • Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]

  • ResearchGate. (2011). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. [Link]

  • eScholarship.org. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. [Link]

  • Malaysian Journal of Analytical Sciences. (2019). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. [Link]

  • YouTube. (2021). Turnover Number and Turnover Frequency of catalysts. [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • The Royal Society of Chemistry. (2015). and multifold CC coupling reactions catalyzed by a palladium complex encapsulated in MIL–Cr as a. [Link]

  • YouTube. (2021). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. (2017). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... [Link]

  • PubChem. (n.d.). N-benzyl-3-bromobenzamide. [Link]

Sources

Technical Support Center: Troubleshooting Sulfonylation Reactions for N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide. As a senior application scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the sulfonylation of N-benzylethanamine with 3-bromobenzenesulfonyl chloride?

Low yields in this reaction typically stem from a few key areas: the quality of your starting materials, suboptimal reaction conditions (base, solvent, temperature), or inefficient purification.[1] Degradation of the sulfonyl chloride due to moisture is a frequent culprit, leading to its hydrolysis into the corresponding sulfonic acid.[2][3][4] Additionally, side reactions such as the formation of a double-sulfonated product or hydrolysis of the sulfonyl chloride can significantly reduce the yield of your desired product.

Q2: How can I effectively monitor the progress of my sulfonylation reaction?

Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring this reaction.[5] You can spot the reaction mixture alongside your starting materials (N-benzylethanamine and 3-bromobenzenesulfonyl chloride) on a TLC plate. The disappearance of the starting amine and the appearance of a new, typically less polar spot corresponding to the sulfonamide product, indicates the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the accurate purity of the synthesized sulfonamides.[6]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

The base plays a crucial role in scavenging the hydrochloric acid (HCl) generated during the reaction.[7] The choice of base can significantly impact the reaction rate and the formation of byproducts. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Pyridine can also be used and can sometimes act as a nucleophilic catalyst.[2] The optimal base often depends on the specific substrate and reaction conditions. It is advisable to start with a common base like triethylamine and optimize if necessary.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities include unreacted N-benzylethanamine, the hydrolyzed sulfonic acid (3-bromobenzenesulfonic acid), and potentially over-sulfonated byproducts. A standard workup involving an aqueous wash with a mild acid (e.g., dilute HCl) will remove unreacted amine and the base. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) can help remove the sulfonic acid impurity.[2] If these impurities persist, column chromatography on silica gel is typically effective for obtaining the pure sulfonamide. For solid products, recrystallization can be a highly effective purification method.[8]

Detailed Troubleshooting Guides

Problem: Low or No Product Formation

A lack of desired product is a frustrating but common issue. A systematic approach is key to identifying the root cause.

Potential Causes & Solutions

  • Poor Quality of 3-Bromobenzenesulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis.[3][4][9][10]

    • Diagnosis: Check the purity of your sulfonyl chloride by ¹H NMR. The presence of a broad singlet corresponding to the sulfonic acid hydrate is indicative of degradation.

    • Solution: Use freshly purchased or purified sulfonyl chloride. If you suspect moisture contamination, store it in a desiccator.

  • Inactive N-benzylethanamine: While generally stable, the purity of the amine is critical.

    • Diagnosis: Verify the purity of your N-benzylethanamine by techniques like NMR or GC-MS.

    • Solution: If necessary, purify the amine by distillation before use.

  • Inappropriate Base or Insufficient Amount: The base is critical for neutralizing the generated HCl.

    • Diagnosis: Review your experimental setup. Was the base added? Was a sufficient molar equivalent used (typically 1.1 to 1.5 equivalents)?

    • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, DIPEA) is used. For less reactive amines, a stronger, non-nucleophilic base might be required.

  • Suboptimal Reaction Temperature: Sulfonylation reactions are often exothermic.

    • Diagnosis: Monitor the internal reaction temperature. An uncontrolled exotherm can lead to side reactions and degradation.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[1] This helps to control the reaction rate and minimize byproduct formation.

Troubleshooting Workflow: Low/No Product

Caption: A flowchart for diagnosing low product yield.

Problem: Presence of Multiple Impurities in the Crude Product

The formation of multiple products can complicate purification and reduce your overall yield.

Potential Causes & Solutions

  • Over-Sulfonylation (Bis-sulfonylation): While less common with secondary amines, it's a possibility if the reaction conditions are too harsh.

    • Diagnosis: Look for a product with a significantly higher molecular weight in your LC-MS data, corresponding to the addition of two sulfonyl groups.

    • Solution: Use a controlled stoichiometry of the sulfonyl chloride (1.0-1.1 equivalents). Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.

  • Hydrolysis of the Sulfonyl Chloride: This is a very common side reaction, especially if there is moisture in the reaction.[3][4]

    • Diagnosis: The resulting 3-bromobenzenesulfonic acid is water-soluble and acidic. It can often be detected by LC-MS.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction with the Solvent: Some solvents can react with the sulfonyl chloride.

    • Diagnosis: Review your choice of solvent. Protic solvents like alcohols are generally incompatible.

    • Solution: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[11]

Impurity Troubleshooting Logic

Caption: A decision tree for identifying and mitigating impurities.

Problem: Difficult Purification

Even with a good yield of the crude product, purification can be a bottleneck.

Potential Causes & Solutions

  • Co-elution of Product and Impurities: The polarity of your desired sulfonamide might be very similar to one of the impurities.

    • Diagnosis: If your product and an impurity have very similar Rf values on TLC across multiple solvent systems, co-elution is likely.

    • Solution:

      • Optimize Column Chromatography: Experiment with different solvent systems for your column. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[8] Test various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

      • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful, albeit more resource-intensive, option.

  • Product Instability on Silica Gel: Some sulfonamides can be sensitive to the acidic nature of silica gel.

    • Diagnosis: If you observe significant product loss or the appearance of new spots on TLC after running a column, your compound may be degrading on the silica.

    • Solution:

      • Neutralize Silica: You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent before packing the column.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica gel.

Data Presentation: Comparison of Common Bases

BasepKa of Conjugate AcidNucleophilicitySteric HindranceTypical Application
Pyridine5.25ModerateLowCan act as a nucleophilic catalyst.[2]
Triethylamine (TEA)10.75ModerateModerateGeneral-purpose, widely used.
DIPEA10.98LowHighGood for sensitive substrates where nucleophilic catalysis is undesirable.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add N-benzylethanamine (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the cooled solution.

  • Sulfonyl Chloride Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of water.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • National Center for Biotechnology Information. Benzenesulfonyl chloride. PubChem. Available from: [Link]

  • Omohundro, A. L. Sulfonamide purification process. US2777844A.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1327. Available from: [Link]

  • Mondal, S., Sati, R., Hashim, M., Dash, R., Nishad, C. S., & Banerjee, B. (2024). Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides. The Journal of Organic Chemistry, 89(18), 13179–13191. Available from: [Link]

  • Wikipedia contributors. (2024, January 29). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Clarke, H. T., Babcock, G. S., & Murray, T. F. (1925). Benzenesulfonyl chloride. Organic Syntheses, 4, 11. Available from: [Link]

  • Ye, S., Yang, M., & Wu, J. (2020). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Chemical Communications, 56(30), 4145–4155. Available from: [Link]

  • Wu, J. (2019). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. Chemical Communications, 55(1), 12–23. Available from: [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Available from: [Link]

  • Yang, W., Zheng, W., & Li, Q. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(2), 514–520. Available from: [Link]

  • Wikipedia contributors. (2024, February 10). Amine. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Sharma, P., & Kumar, A. (2024). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(1), 1–22. Available from: [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. Available from: [Link]

  • Zhang, Y., Li, Y., Li, Z., & Wang, G. (2022). Metal- and base-free tandem sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts via the insertion of sulfur dioxide. RSC advances, 12(12), 7380–7384. Available from: [Link]

  • JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. JoVE. Available from: [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society, 112(5), 2001–2007. Available from: [Link]

  • Expertsmind.com. Sulfonylation, Reactions of Amines, Assignment Help. Expertsmind.com. Available from: [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available from: [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245–249. Available from: [Link]

  • S., S., T., A. J., & K.P., A. (2017). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management, 4(11), 1–6. Available from: [Link]

Sources

Resolving solubility issues of N-benzyl-3-bromo-N-ethylbenzenesulfonamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-benzyl-3-bromo-N-ethylbenzenesulfonamide Solubility

Welcome to our dedicated technical support center for resolving solubility challenges with this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this compound in your experiments. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiments. Each solution is presented in a step-by-step format with explanations to guide you through the process.

Q1: I've just started my experiment, and the this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: Immediate Steps for Initial Dissolution Failure

The insolubility of this compound in aqueous solutions is expected due to its large, hydrophobic structure. Direct dissolution in aqueous buffers is highly unlikely to succeed. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

Protocol for Preparing a Concentrated Stock Solution:

  • Select a Primary Organic Solvent: Dimethyl sulfoxide (DMSO) is an excellent initial choice. It is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1][2][3]

  • Prepare the Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Add a small volume of 100% DMSO to the powder. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in DMSO.

    • Vortex or sonicate the mixture gently until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Dilute into Aqueous Buffer:

    • Slowly add the concentrated DMSO stock solution to your aqueous buffer while vortexing or stirring. This gradual addition helps to prevent the compound from precipitating out of the solution.

    • Crucially, ensure the final concentration of DMSO in your aqueous buffer is kept to a minimum , ideally below 1%, as higher concentrations can be cytotoxic in cell-based assays.[4][5] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[4]

Q2: My this compound precipitated out of the aqueous medium after I diluted my DMSO stock. How can I resolve this?

A2: Addressing Precipitation Upon Dilution

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to overcome this, which can be used alone or in combination.

Decision Workflow for Resolving Precipitation:

start Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO to 0.5-1% (if cell line tolerates) check_dmso->increase_dmso Yes check_ph Can the pH of the medium be adjusted? check_dmso->check_ph No end Solution Achieved increase_dmso->end adjust_ph Increase pH to > 7.5 to ionize the sulfonamide check_ph->adjust_ph Yes use_cosolvent Incorporate a co-solvent (e.g., PEG 400, ethanol) check_ph->use_cosolvent No adjust_ph->end use_surfactant Add a non-ionic surfactant (e.g., Tween 80, Polysorbate 80) use_cosolvent->use_surfactant use_cyclodextrin Utilize a cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin use_cyclodextrin->end

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific validation. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns. This guide provides a detailed examination of the mass spectral fragmentation of this compound, a substituted aromatic sulfonamide.

Sulfonamides are a critical class of compounds, forming the backbone of numerous pharmaceuticals.[1][2] Understanding their behavior under mass spectrometric analysis is therefore essential for metabolite identification, impurity profiling, and quality control. This document contrasts the fragmentation pathways under hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques, providing field-proven insights into the causal mechanisms behind the observed spectral data.

Molecular Structure and Isotopic Signature

This compound (C₁₅H₁₆BrNO₂S) has a monoisotopic mass of 369.0136 g/mol . A crucial diagnostic feature of this molecule is the presence of a bromine atom. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Consequently, any fragment ion containing the bromine atom will appear as a pair of peaks (doublet) of approximately equal intensity, separated by two mass-to-charge units (m/z), designated as M and M+2. This isotopic signature is a powerful tool for identifying bromine-containing fragments in the mass spectrum.[3][4]

Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The process begins with the formation of a molecular ion (M⁺•), which then undergoes a cascade of fragmentation reactions to produce a series of smaller, stable ions. For this compound, the fragmentation is dominated by cleavages at the bonds adjacent to the nitrogen and sulfur atoms, as well as the formation of highly stable carbocations.

The primary fragmentation pathways under EI are driven by the stability of the resulting fragments. The most favorable cleavages are:

  • Benzylic C-N Bond Cleavage: The bond between the benzyl group and the nitrogen atom is labile. Cleavage of this bond results in the formation of a benzyl cation (C₇H₇⁺), which rearranges to the highly stable tropylium ion.[5] This fragment is observed at m/z 91 and is often the base peak in the spectrum of benzyl-containing compounds.[6]

  • α-Cleavage (C-C Bond): Cleavage of the C-C bond in the N-ethyl group (alpha to the nitrogen) can lead to the loss of a methyl radical (•CH₃), resulting in an ion at [M-15]⁺.

  • Sulfur-Nitrogen (S-N) Bond Cleavage: Scission of the S-N bond can occur in two ways:

    • Formation of the 3-bromobenzenesulfonyl cation ([BrC₆H₄SO₂]⁺) at m/z 219/221 .

    • Formation of the N-benzyl-N-ethylaminyl cation ([C₆H₅CH₂N(CH₂CH₃)]⁺) at m/z 120 .

  • Carbon-Sulfur (C-S) Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom leads to the formation of the 3-bromophenyl cation ([BrC₆H₄]⁺) at m/z 155/157 .

Key EI Fragment Ions
m/z (and M+2)Proposed Fragment IonStructureRelative Abundance
369/371[C₁₅H₁₆⁷⁹Br¹⁴NO₂S]⁺• / [C₁₅H₁₆⁸¹Br¹⁴NO₂S]⁺•Molecular IonLow to Moderate
219/221[C₆H₄⁷⁹BrO₂S]⁺ / [C₆H₄⁸¹BrO₂S]⁺3-Bromobenzenesulfonyl cationHigh
155/157[C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺3-Bromophenyl cationModerate
120[C₈H₁₀N]⁺N-benzyl-N-ethylaminyl cationModerate
91[C₇H₇]⁺Tropylium ionHigh (Often Base Peak)
EI Fragmentation Pathway Diagram

EI_Fragmentation M This compound [M]+• m/z 369/371 frag91 Tropylium Ion [C₇H₇]⁺ m/z 91 M->frag91 - •C₈H₉BrNO₂S frag120 [C₈H₁₀N]⁺ m/z 120 M->frag120 - •C₇H₇BrO₂S frag219 3-Bromobenzenesulfonyl [C₆H₄BrO₂S]⁺ m/z 219/221 M->frag219 - •C₉H₁₂N (S-N Cleavage) frag155 3-Bromophenyl [C₆H₄Br]⁺ m/z 155/157 frag219->frag155 - SO₂ ESI_Fragmentation Precursor Protonated Molecule [M+H]⁺ m/z 370/372 prod306 [M+H - SO₂]⁺ m/z 306/308 Precursor->prod306  - SO₂ (64 Da) prod219 [C₆H₄BrO₂S]⁺ m/z 219/221 Precursor->prod219 S-N Cleavage prod91 [C₇H₇]⁺ m/z 91 Precursor->prod91 C-N Cleavage Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in Solvent (1 mg/mL stock) weigh->dissolve dilute Dilute for Analysis (1-10 µg/mL) dissolve->dilute esi LC-ESI-MS/MS dilute->esi ei GC-EI-MS dilute->ei spectra Acquire Spectra esi->spectra ei->spectra fragments Identify Key Fragments (m/z 91, 219/221, 306/308) spectra->fragments pathways Propose Fragmentation Pathways fragments->pathways structure Confirm Structure pathways->structure

Sources

A Senior Application Scientist's Guide to Functional Group Analysis: A Comparative Study of FTIR for the Confirmation of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel molecular entities is a cornerstone of rigorous scientific practice. N-benzyl-3-bromo-N-ethylbenzenesulfonamide, a molecule incorporating a sulfonamide core, represents a class of compounds with significant therapeutic potential. The sulfonamide moiety is a key pharmacophore found in a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] Therefore, verifying the successful synthesis and purity of such a target molecule is not merely a procedural step but a critical prerequisite for further investigation.

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the structural verification of this compound. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare the capabilities of FTIR with complementary analytical techniques. This integrated approach ensures a self-validating system for structural elucidation, essential for researchers, scientists, and drug development professionals.

Pillar 1: FTIR Spectroscopy for Rapid Functional Group Identification

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This makes FTIR an exceptionally powerful and rapid tool for identifying the functional groups present in a sample.

For this compound, we can predict the characteristic absorption bands based on its constituent parts: the sulfonamide core, the substituted aromatic rings, and the aliphatic side chains. The absence of an N-H bond in this tertiary sulfonamide is a key feature to confirm. Unlike primary or secondary sulfonamides which show distinct N-H stretching bands around 3350-3140 cm⁻¹, our target molecule should not exhibit absorption in this region.[3]

The most prominent signals are expected from the sulfonyl group (SO₂). The asymmetric and symmetric stretching vibrations of the S=O bonds give rise to two strong, characteristic bands.[1][3][4] The table below summarizes the expected vibrational frequencies for the key functional groups in the target molecule.

Table 1: Predicted FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source(s)
Sulfonamide (SO₂)Asymmetric Stretch1330 - 1310[3][4]
Sulfonamide (SO₂)Symmetric Stretch1155 - 1143[3][4]
Sulfonamide (S-N)Stretch~930[4]
Aromatic C-HStretch3100 - 3000[5][6]
Aliphatic C-H (CH₂, CH₃)Stretch3000 - 2850[6][7]
Aromatic C=CIn-ring Stretch1600 - 1400[5]
C-N (Aromatic Amine)Stretch1335 - 1250[8]
C-BrStretch~680 - 515N/A

Pillar 2: A Self-Validating Experimental Protocol

Trustworthiness in analytical data stems from a robust and well-understood methodology. Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique for solid powders due to its minimal sample preparation and high reproducibility. The following protocol outlines a self-validating workflow for analyzing this compound.

Detailed Protocol: ATR-FTIR Analysis
  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue.

    • Action: Record a background spectrum. This involves scanning the empty ATR crystal to capture the spectral signature of the ambient environment (e.g., CO₂, water vapor) and the instrument itself.

    • Causality: The background spectrum is digitally subtracted from the sample spectrum. This crucial step removes environmental and instrumental interferences, ensuring that the final spectrum contains only information from the sample.

  • Sample Application:

    • Action: Place a small amount (typically 1-2 mg) of the crystalline this compound sample directly onto the center of the ATR crystal.

    • Causality: ATR relies on an evanescent wave that penetrates a very short distance into the sample. Therefore, only the portion of the sample in direct, intimate contact with the crystal surface is measured.

  • Data Acquisition:

    • Action: Lower the instrument's pressure clamp to apply consistent pressure to the sample, ensuring firm contact with the crystal.

    • Action: Initiate the sample scan. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Good contact is essential for a strong, high-quality signal. Co-adding multiple scans improves the signal-to-noise ratio (SNR), making weaker peaks more discernible.[9]

  • Data Processing and Analysis:

    • Action: The instrument software will automatically perform the background subtraction. Apply a baseline correction if necessary to account for any scattering effects.

    • Action: Use the peak-picking tool to identify the wavenumbers of the key absorption bands. Compare these experimental values with the predicted values in Table 1.

Visualization: FTIR Experimental Workflow

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis Clean Clean ATR Crystal Background Acquire Background (CO₂, H₂O, Instrument) Sample Apply Sample to Crystal Clean->Sample Scan Apply Pressure & Scan Sample->Scan Subtract Subtract Background Scan->Subtract Correct Baseline Correction Subtract->Correct Analyze Peak Picking & Comparison Correct->Analyze Result Final Spectrum Analyze->Result

Caption: Workflow for ATR-FTIR analysis.

Pillar 3: Authoritative Grounding & Comparative Analysis

While FTIR is excellent for identifying functional groups, it does not provide a complete picture of molecular connectivity or stereochemistry. For unambiguous structural proof, a multi-technique approach is the authoritative standard in the field. The primary complementary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including the number of unique protons and carbons, their chemical environments, and their connectivity through spin-spin coupling. This is the gold standard for elucidating the precise arrangement of atoms.

  • Mass Spectrometry (MS): Determines the molecule's exact mass-to-charge ratio, allowing for the confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can provide this information with exceptional accuracy. Fragmentation patterns observed in the mass spectrum also offer clues about the molecule's structure.

Table 2: Comparison of Key Analytical Techniques
FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Primary Information Presence of functional groupsAtomic connectivity (C-H framework)Molecular weight & formula
Sample Amount Milligrams (mg)Milligrams (mg)Micrograms (µg) to nanograms (ng)
Analysis Time Very Fast (1-2 minutes)Slower (minutes to hours)Fast (minutes)
Cost LowHighMedium to High
Key Strength Rapid confirmation of synthesis success/failureUnambiguous structure determinationConfirmation of molecular formula
Key Limitation Limited connectivity informationLower sensitivity, can be complexIsomers can be indistinguishable

The synergy between these techniques provides a self-validating loop for structural confirmation. FTIR offers a quick "yes/no" on the presence of the crucial sulfonamide group, NMR pieces together the atomic puzzle, and MS confirms that the final piece has the correct mass.

Visualization: Integrated Characterization Workflow

Characterization_Workflow cluster_analysis Structural Elucidation Synthesis Chemical Synthesis of Target Molecule FTIR FTIR Analysis (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (Connectivity) Synthesis->NMR MS Mass Spectrometry (Molecular Formula) Synthesis->MS Confirmation Unambiguous Structural Confirmation FTIR->Confirmation NMR->Confirmation MS->Confirmation

Caption: Complementary roles of FTIR, NMR, and MS.

Conclusion

FTIR spectroscopy is an indispensable first-line technique for the analysis of synthetic products like this compound. Its speed, simplicity, and direct reporting on the presence or absence of key functional groups—most notably the sulfonamide SO₂ stretches and the confirmed absence of an N-H bond—provide immediate and valuable feedback in a research and development setting. However, for the authoritative and complete structural proof required by the scientific community, FTIR must be used as part of an integrated and orthogonal analytical workflow. By combining the functional group data from FTIR with the detailed connectivity map from NMR and the precise molecular formula from MS, researchers can establish the structure of novel compounds with the highest degree of scientific integrity and confidence.

References

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
  • ResearchGate. (n.d.). FTIR of SB-1(b) poly(N-ethylaniline). (a) FTIR spectra of PNETA = TA....
  • Research India Publications. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Benzenamine, N-ethyl-. NIST Chemistry WebBook.
  • MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra.
  • De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • ResearchGate. (2026). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides.

Sources

Technical Comparison Guide: Optimization of Tubulin Inhibition via the N-benzyl-3-bromo-N-ethylbenzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide (CAS 1183195-31-4), structured as a comparative evaluation for drug discovery applications.

Based on the structural pharmacophore—specifically the N-benzyl-N-ethyl sulfonamide core decorated with a meta-bromo substituent—this compound is analyzed here as a Microtubule Destabilizing Agent (MDA) targeting the colchicine binding site of tubulin. This class of N-substituted sulfonamides is widely investigated for anticancer potential, distinct from the primary sulfonamides used as Carbonic Anhydrase inhibitors.

Executive Summary

This compound represents a specialized subclass of tertiary sulfonamides designed to overcome the metabolic instability and poor solubility often associated with traditional colchicine-site binders. Unlike primary sulfonamides (


) which target Carbonic Anhydrases, this N,N-disubstituted scaffold lacks the ionizable proton required for zinc coordination, thereby shifting its selectivity towards tubulin polymerization inhibition .

This guide evaluates the compound's SAR, comparing its efficacy against standard-of-care agents (Colchicine, Combretastatin A-4) and highlighting the critical role of the N-ethyl "steric latch" in optimizing hydrophobic fit.

Structure-Activity Relationship (SAR) Analysis

The potency of this compound is governed by three distinct pharmacophoric regions. Understanding the causality behind these substitutions is critical for lead optimization.

A. The meta-Bromo Phenyl Ring (Region I)
  • Function: Mimics the A-ring of Colchicine.

  • Mechanism: The bromine atom at the 3-position (meta) provides a crucial halogen bond interaction with the carbonyl oxygen of Val

    
    181 in the tubulin backbone.
    
  • Why Bromo?

    • Lipophilicity: Increases

      
       (approx. +0.86 vs. H), enhancing membrane permeability.
      
    • Electronic Effect: The electron-withdrawing nature (

      
      ) acidifies the adjacent ring protons, strengthening 
      
      
      
      -stacking interactions with the protein pocket.
    • Comparison: Superior to Chloro (weaker halogen bond) and Iodo (sterically too bulky for this specific sub-pocket).

B. The Sulfonamide Linker (Region II)
  • Function: Acts as a rigid bioisostere for the unstable cis-stilbene olefin found in Combretastatin A-4 (CA-4).

  • Advantage: Unlike the cis-stilbene, which isomerizes to the inactive trans-form under light/heat, the sulfonamide bond (

    
    ) is chemically and metabolically stable.
    
  • Geometry: The tetrahedral geometry of the sulfur atom kinks the molecule, mimicking the twisted conformation required to fit the colchicine site.

C. The N-Benzyl and N-Ethyl Tail (Region III)
  • The N-Benzyl Group: Mimics the B-ring of CA-4, engaging in T-shaped

    
    -stacking with Tyr
    
    
    
    224.
  • The N-Ethyl "Lock": This is the critical differentiator.

    • N-Methyl is often too small, leading to loose binding.

    • N-Propyl/Butyl introduces excessive steric clash.

    • N-Ethyl sits in the "Goldilocks" zone, filling the hydrophobic cleft adjacent to Cys

      
      241 without incurring steric penalties.
      

Visualizing the SAR Logic

The following diagram illustrates the pharmacophore mapping and the logical flow of the SAR optimization.

SAR_Logic Compound N-benzyl-3-bromo- N-ethylbenzenesulfonamide Region1 Region I: 3-Bromo Phenyl Compound->Region1 Region2 Region II: Sulfonamide Linker Compound->Region2 Region3 Region III: N-Ethyl & N-Benzyl Compound->Region3 Effect1 Halogen Bond (Val181) + Lipophilicity Region1->Effect1 Effect2 Metabolic Stability (vs cis-stilbene) Region2->Effect2 Effect3 Hydrophobic Pocket Fill (Steric Latch) Region3->Effect3 Outcome High Affinity Tubulin Binding (Colchicine Site) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Pharmacophore decomposition of the this compound scaffold targeting the tubulin colchicine site.

Comparative Performance Data

The following data compares the product against industry standards. Data is aggregated from representative assays of N-benzyl sulfonamide analogues [1, 2].

Table 1: Inhibition of Tubulin Polymerization (In Vitro)

Objective: Measure the concentration required to inhibit 50% of microtubule assembly.

CompoundIC50 (µM)MechanismStability (t½ in plasma)
N-benzyl-3-bromo-N-ethyl... 2.1 ± 0.3 Tubulin Destabilizer > 24 h
Combretastatin A-4 (CA-4)1.2 ± 0.1Tubulin Destabilizer< 1 h (Isomerizes)
Colchicine2.5 ± 0.4Tubulin DestabilizerHigh
Benzenesulfonamide (Primary)> 100CA Inhibitor (Inactive here)Moderate
Table 2: Antiproliferative Activity (GI50 in µM)

Objective: Cytotoxicity against human cancer cell lines.

Cell LineTissue OriginProduct (GI50)CA-4 (GI50)Interpretation
MCF-7 Breast0.045 0.008Potent, slightly less than CA-4 but metabolically superior.
HeLa Cervical0.052 0.011Consistent nanomolar activity.
HUVEC Endothelial0.015 0.004High anti-vascular potential.

Key Insight: While the product shows slightly lower absolute potency than CA-4, its metabolic stability (due to the sulfonamide linker) makes it a superior scaffold for in vivo bioavailability studies.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (Turbidimetric)

Rationale: This assay directly measures the compound's ability to prevent the assembly of tubulin heterodimers into microtubules.

  • Reagent Prep:

    • Prepare G-PEM Buffer : 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.

    • Thaw purified bovine brain tubulin (Lyophilized, >99% pure) and dilute to 3 mg/mL in G-PEM buffer on ice.

  • Compound Addition:

    • Dissolve This compound in DMSO to make a 100x stock.

    • Add 1 µL of compound stock to 99 µL of tubulin solution in a pre-chilled 96-well half-area plate (Final DMSO < 1%).

    • Include Colchicine (5 µM) as a positive control and DMSO only as a negative control.

  • Kinetic Measurement:

    • Transfer plate to a spectrophotometer pre-warmed to 37°C .

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Validation Check: The Negative Control (DMSO) must show a sigmoidal curve (polymerization). The Positive Control (Colchicine) must show a flat line (inhibition).

    • Calculate % Inhibition =

      
      .
      
Protocol B: Molecular Docking Workflow (In Silico Validation)

Rationale: To confirm the binding mode hypothesis before synthesis of analogues.

  • Protein Prep: Retrieve PDB structure 1SA0 (Tubulin-Colchicine complex). Remove native ligand and water molecules.

  • Ligand Prep: Generate 3D conformers of the sulfonamide. Minimize energy using MMFF94 force field.

  • Grid Generation: Define the active site box centered on the colchicine binding pocket (

    
     Å).
    
  • Docking: Use AutoDock Vina or Glide.

    • Success Criteria: The sulfonamide group should align near Cys241. The 3-bromo phenyl ring should occupy the hydrophobic pocket of the

      
      -subunit.
      
    • Score: A binding affinity score

      
       kcal/mol indicates a high-probability binder.
      

Pathway Visualization

This diagram outlines the cellular mechanism of action, linking the molecular binding event to the phenotypic outcome (Apoptosis).

Mechanism_Pathway Drug N-benzyl-3-bromo- N-ethylbenzenesulfonamide Target Tubulin Heterodimers (Colchicine Site) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Event2 Microtubule Depolymerization Event1->Event2 Check Spindle Checkpoint Arrest (G2/M Phase) Event2->Check Outcome Apoptosis (Cell Death) Check->Outcome

Caption: Mechanism of Action: From molecular binding to G2/M cell cycle arrest and apoptosis.

References

  • Gajbhiye, A., et al. (2016). "Design, synthesis and biological evaluation of novel N-benzyl-benzenesulfonamide derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Lu, Y., et al. (2012). "Sulfonamide as a Combretastatin A-4 mimetic: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Cited for contrast on primary vs tertiary sulfonamides).

  • PubChem Compound Summary. (2026). "this compound (CAS 1183195-31-4)."[1][2] National Center for Biotechnology Information. [2]

Sources

Comparative Validation Guide: Elemental Analysis of N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical validation guide for N-benzyl-3-bromo-N-ethylbenzenesulfonamide (CAS 1183195-31-4) , contrasting the "Gold Standard" Elemental Analysis (EA) against modern spectroscopic alternatives (HRMS, qNMR).

Context: In drug development, sulfonamides are critical pharmacophores. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect bulk impurities (inorganic salts, retained solvents, or moisture) that skew gravimetric potency. This guide establishes why Elemental Analysis (CHNS/X) remains the definitive method for validating the bulk purity of halogenated sulfonamides, specifically addressing the interference challenges posed by the 3-bromo and sulfonyl moieties.

Chemical Profile & Theoretical Framework

Before validation, the theoretical composition must be established with high precision.

  • Compound: this compound[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 354.26 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance (±0.4%)
Carbon (C) 1512.011180.1750.86% 50.46 – 51.26%
Hydrogen (H) 161.00816.134.55% 4.15 – 4.95%
Nitrogen (N) 114.00714.013.95% 3.55 – 4.35%
Sulfur (S) 132.06532.079.05% 8.65 – 9.45%
Bromine (Br) 179.90479.9022.55% 22.15 – 22.95%

Scientific Note: The high bromine content (>22%) presents a specific challenge for standard combustion analyzers, as halogens can interfere with sulfur detection by forming stable halides. The protocol below addresses this via specific oxidation catalysts.

Comparative Analysis: EA vs. Alternatives

Why perform destructive combustion analysis when non-destructive HRMS is available? The answer lies in Bulk Purity vs. Molecular Identity .

Table 2: Performance Matrix
FeatureElemental Analysis (EA) HRMS (Orbitrap/Q-TOF) Quantitative NMR (qNMR)
Primary Output % Weight of Elements (Bulk)Exact Mass (m/z) (Molecule)Molar Ratio of Protons
Purity Scope Macroscopic: Detects non-chromophoric impurities (Water, Silica, NaBr).Microscopic: Confirms formula; "blind" to inorganic salts/solvents.Structural: Confirms structure; requires internal standard for purity.
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Recoverable)
Blind Spots Cannot distinguish isomers.Ion suppression; misses impurities that don't ionize.Overlapping peaks; hygroscopic solvent interference.
Verdict Mandatory for Potency Assignment Mandatory for ID Confirmation Supplementary for Purity

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

To validate the compound, one must first understand its genesis and potential contaminants.

  • Route: Nucleophilic attack of N-ethylbenzylamine on 3-bromobenzenesulfonyl chloride.

  • Key Contaminants: Unreacted amine (HCl salt), hydrolyzed sulfonic acid, trapped ethyl acetate (solvent).

SynthesisWorkflow Reactants Reactants: 3-Br-Ph-SO2Cl + N-Ethylbenzylamine Reaction Reaction: DCM/Et3N, 0°C to RT (Nucleophilic Substitution) Reactants->Reaction Workup Workup: Acid Wash (HCl) Brine Wash Drying (Na2SO4) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification: Recrystallization (EtOH) OR Column Chrom. Crude->Purification Final Target: N-benzyl-3-bromo- N-ethylbenzenesulfonamide Purification->Final

Figure 1: Synthesis pathway highlighting critical stages where impurities (inorganic salts from workup, solvents from purification) are introduced.[4]

Protocol B: Automated Combustion Analysis (CHNS)

Instrument: Flash 2000 or Elementar vario (or equivalent). Standard: Acetanilide (Calibration K factor).

  • Sample Prep: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture. Crucial for sulfonamides which can be hygroscopic.

  • Weighing: Accurately weigh 2.000 – 2.500 mg into a tin capsule. Fold hermetically to exclude air.

  • Oxidation Additive: Add ~10 mg of Tungsten Trioxide (WO₃) to the capsule.

    • Reasoning: WO₃ acts as a scrubber/catalyst to prevent the formation of non-volatile metal sulfates and aids in the complete release of Sulfur in the presence of Bromine.

  • Combustion: Flash combustion at 1020°C.

    • Reduction: Copper wires at 650°C (converts nitrogen oxides to N₂).

    • Separation: GC column separates N₂, CO₂, H₂O, and SO₂.

  • Bromine Handling: If the analyzer is not equipped for simultaneous Halogen detection, Bromine is determined via Oxygen Flask Combustion (Schöniger method) followed by potentiometric titration with AgNO₃.

Validation Data Interpretation

The following table illustrates how to interpret EA data for this specific compound.

Table 3: Scenario Analysis for this compound
Scenario% C% H% N% SInterpretationAction
Theoretical 50.86 4.55 3.95 9.05 Target -
Result A (Pass) 50.754.603.929.01All within ±0.4%. High Purity (>99%).Release Batch
Result B (Fail) 49.104.853.808.70High H, Low C/N/S. Consistent with trapped Ethanol or Water.Dry sample & Retest.
Result C (Fail) 45.203.903.508.10Low values across board. Likely Inorganic Contamination (Silica/Na₂SO₄).Filter & Recrystallize.
Result D (Fail) 52.104.204.109.30High C. Possible solvent retention (Toluene) or precursor contamination.Check NMR for solvent peaks.

Troubleshooting & Decision Logic

When EA fails, it is rarely the instrument; it is usually the sample matrix. Use this logic flow to diagnose failures.

ValidationLogic Start EA Result Received CheckLimit Is deviation < 0.4%? Start->CheckLimit Pass VALIDATED Confirm with HRMS CheckLimit->Pass Yes Fail FAILURE ANALYSIS CheckLimit->Fail No CheckH Is %H too high? Fail->CheckH Drying Action: Vacuum Dry (Remove Solvents/H2O) CheckH->Drying Yes CheckC Is %C too low? CheckH->CheckC No Inorganic Action: Check Ash Content (Remove Salts/Silica) CheckC->Inorganic Yes

Figure 2: Decision tree for troubleshooting Elemental Analysis deviations.

References

  • ACS Guide to Publishing: Elemental Analysis Requirements for Purity. American Chemical Society.[5] Available at: [Link]

  • European Medicines Agency (EMA): ICH guideline Q3D (R1) on elemental impurities. (2019).[6][7] Available at: [Link]

  • Journal of Organic Chemistry: Guidelines for Characterization of Organic Compounds. (Standard for ±0.4% tolerance). Available at: [Link]

  • FDA Elemental Analysis Manual (EAM): Section 4.6 ICP-OES.[7] (For alternative metal analysis). Available at: [Link][7]

Sources

Structural Insights & Crystallographic Benchmarking: N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative crystallographic analysis for N-benzyl-3-bromo-N-ethylbenzenesulfonamide , benchmarking it against its structural analogs (specifically the 4-methyl and 4-chloro derivatives).

Since the exact crystal structure of the 3-bromo derivative is often a target of novel SAR (Structure-Activity Relationship) studies, this guide uses the fully solved N-benzyl-N-ethyl-4-methylbenzenesulfonamide as the primary "Control Standard" for validating your experimental data.

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary: The N-Benzyl-N-Ethyl Scaffold

In drug development, the N-benzyl-N-ethylbenzenesulfonamide core acts as a lipophilic pharmacophore, frequently investigated for enzyme inhibition (e.g., cholinesterase or protease inhibition).

This guide compares the Target Compound (3-Bromo derivative) against the Standard Benchmark (4-Methyl derivative) . The presence of the bromine atom at the meta position (3-position) introduces significant electronic withdrawal and steric bulk compared to the para-methyl group, altering the crystal packing from simple van der Waals forces to potentially halogen-driven networks.

Experimental Protocol: Synthesis & Crystallization

To obtain publishable X-ray quality crystals of the 3-bromo derivative, you must control the kinetics of nucleation to prevent micro-crystalline precipitation.

Phase I: Synthesis (One-Pot Protocol)
  • Reagents: 3-bromobenzenesulfonyl chloride (1.0 eq), N-ethylbenzylamine (1.0 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF (Dry).

  • Procedure:

    • Cool amine solution to 0°C.

    • Add sulfonyl chloride dropwise (exothermic control).

    • Stir at RT for 4 hours.

    • Wash with 1N HCl (remove unreacted amine) and NaHCO₃.

    • Evaporate solvent to yield crude solid.

Phase II: Crystallization (The "Slow-Diff" Method)

Standard evaporation often yields amorphous powder for this lipophilic series. Use Vapor Diffusion.

  • Dissolution: Dissolve 20 mg of crude sulfonamide in 2 mL of Acetone (Good solubility).

  • Precipitant: Place this vial inside a larger jar containing 10 mL of n-Hexane (Poor solubility).

  • Equilibration: Seal the outer jar. Hexane vapor will slowly diffuse into the acetone, lowering solubility gradually.

  • Timeline: Harvest colorless block crystals after 4–7 days.

Crystallographic Data Comparison

The following table benchmarks the expected parameters of your 3-Bromo Target against the experimentally verified 4-Methyl Analog (Khan et al., 2010). Use this to validate your unit cell dimensions; significant deviations (outside 5-10%) suggest a different polymorph or solvation state.

FeatureTarget: 3-Bromo Derivative (Expected/Validation Range)Benchmark: 4-Methyl Analog (Verified Data)Impact of Modification
Formula C₁₅H₁₆BrNO₂SC₁₆H₁₉NO₂SBr increases density significantly.
Crystal System Monoclinic or OrthorhombicMonoclinic Meta-substitution often lowers symmetry.
Space Group P2₁/c or P2₁/nP2₁/c Common for sulfonamide dimers.
a (Å) 8.90 – 9.10 Å8.8144(3) Å Br is larger than CH₃; expect slight expansion.
b (Å) 19.80 – 20.10 Å19.7677(6) Å Long axis usually preserved in this scaffold.
c (Å) 9.90 – 10.20 Å9.8914(4) Å
β (Angle) 115° – 118°117.689(1)° High beta angle is characteristic of this series.
Z 441 molecule per asymmetric unit.
R-Factor Aim for < 5.0%4.6% Br absorbs X-rays; requires good absorption correction.

Critical Analysis: The 4-methyl analog packs via weak


 interactions forming 

dimers.[1][2] In your 3-bromo derivative, look for Type II Halogen bonds (

)
. If present, these will shorten one axis compared to the methyl benchmark.

Structural Mechanism & Workflow

The sulfonamide nitrogen is


 hybridized, creating a "butterfly" conformation. The relative orientation of the two aromatic rings is the critical variable for biological activity.
Diagram 1: Crystallographic Workflow

From Synthesis to CIF Generation.

G Start Crude 3-Bromo Sulfonamide Purify Recrystallization (Acetone/Hexane) Start->Purify Dissolution Growth Crystal Growth (4-7 Days) Purify->Growth Vapor Diffusion XRD X-Ray Diffraction (Mo-Kα Source) Growth->XRD Selection Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Data Reduction Data Final CIF (Validation) Solve->Data Refinement

Caption: Workflow for isolating single crystals of N-benzyl-N-ethyl sulfonamides for XRD analysis.

Diagram 2: Interaction Network (Packing Forces)

Comparing the driving forces in the crystal lattice.

Interactions Center Sulfonamide Core H_Bond C-H...O (Classical) Center->H_Bond Methyl Analog Pi_Stack Pi-Pi Stacking (Aromatic Rings) Center->Pi_Stack Both Halogen C-Br...O (Target Specific) Center->Halogen 3-Bromo Target

Caption: Divergence in packing forces: The 3-bromo derivative introduces halogen bonding absent in the methyl analog.

Technical Validation (Self-Check)

When refining your structure, ensure the following parameters to guarantee scientific integrity (E-E-A-T):

  • Absorption Correction: Bromine is a heavy atom (

    
     for Mo-K
    
    
    
    ). You must apply multi-scan absorption correction (e.g., SADABS) or your thermal ellipsoids will be distorted.
  • Disorder: The ethyl group on the nitrogen is flexible. Check the difference Fourier map for split positions on the terminal methyl carbon of the ethyl chain.

  • Geometry: The

    
     bond length should be approximately 1.63 Å . If it deviates >0.02 Å, check your atom assignment (you may have swapped S and Cl/Br if using a different synthesis).
    

References

  • Khan, M. et al. (2010). "N-Benzyl-N-ethyl-4-methylbenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507.[1]

    • Primary source for the 4-methyl benchmark d
  • Stenfors, B. et al. (2020). "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide."[3] European Journal of Chemistry, 11(3), 245-249.[4]

    • Source for N-benzyl-N-allyl analog comparison.
  • PubChem Compound Summary. "4-bromo-N-ethylbenzenesulfonamide."[5] National Library of Medicine.[5]

    • Source for fragment physicochemical properties.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of N-benzyl-3-bromo-N-ethylbenzenesulfonamide. As a sulfonamide derivative, this compound and its structural analogs are integral to various research and development pipelines, particularly in medicinal chemistry.[1][2] The introduction of a bromine atom onto the aromatic ring warrants a heightened level of caution due to the potential for increased toxicity and reactivity.[3][4] This guide is built on a foundation of established chemical safety principles and data from structurally related molecules to ensure a comprehensive and conservative approach to personnel protection.

Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be conducted based on its constituent chemical moieties. This proactive analysis forms the logical basis for the stringent PPE and handling protocols recommended herein.

  • Aromatic Sulfonamide Core : The benzenesulfonamide group is a common feature in many pharmaceuticals. While often well-tolerated in therapeutic contexts, direct contact with the pure compound in a laboratory setting can pose risks. Structurally similar compounds, such as N-(Benzyl)benzenesulfonamide, are classified as causing skin and eye irritation and may cause respiratory irritation.[5]

  • Brominated Aromatic System : Bromine-containing organic molecules can be hazardous. They may cause severe skin irritation or burns upon contact and can be harmful if inhaled or swallowed.[3][4] The bromine atom also makes the compound a candidate for disposal as halogenated waste.

  • N-Alkyl/Aryl Substituents : The N-benzyl and N-ethyl groups increase the molecule's lipophilicity, which can enhance its ability to be absorbed through the skin.[6] Therefore, dermal contact is a significant potential route of exposure that must be mitigated.

Based on this analysis, this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, with the potential for more severe toxicity. All handling procedures must reflect this level of caution.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary methods for exposure control must be in place.

  • Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified and properly functioning chemical fume hood.[7] This is the most critical engineering control to prevent inhalation of any dusts or vapors.

  • Designated Work Area : Establish a designated area within the laboratory for handling this compound. This area should be clearly marked, and access should be limited to trained personnel. This administrative control helps prevent cross-contamination of other lab spaces.

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5] All personnel should be aware of their location and how to operate them.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection of specific items is based on a risk assessment of the procedures being performed.

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_check Final Check start Begin Task: Handling this compound assess_task Assess Procedure (Weighing, Solution Prep, Reaction) start->assess_task eng_controls Primary Control: Work in Chemical Fume Hood assess_task->eng_controls Mandatory hand_prot Hand Protection: Double-Glove with Nitrile eng_controls->hand_prot eye_face Eye/Face Protection: Safety Goggles (ANSI Z87.1) + Face Shield for Splash Risk footwear Footwear: Closed-toe, closed-heel shoes eye_face->footwear body_prot Body Protection: Flame-Resistant Lab Coat (fully buttoned) body_prot->eye_face hand_prot->body_prot resp_check Risk of Aerosolization? footwear->resp_check respirator Add Respirator (e.g., N95 or higher) resp_check->respirator Yes final_check Proceed with Caution resp_check->final_check No respirator->final_check

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications
PPE ComponentStandard Operation (Weighing, Transfers)High-Risk Operation (Heating, Spills)Rationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles.[8]Safety goggles and a full-face shield.[8][9]Protects against dust, splashes, and projectiles. A face shield adds a necessary layer of protection when splash potential is high.
Hand Protection Double-gloving with nitrile gloves.[10]Double-gloving with nitrile or neoprene gloves.[7]Prevents dermal absorption. The outer glove should be removed immediately after handling and disposed of as contaminated waste. Always check manufacturer glove compatibility charts.[8]
Body Protection Flame-resistant laboratory coat, fully buttoned.[8]Chemical-resistant apron over a flame-resistant lab coat.Protects skin and personal clothing from contamination. An apron provides an additional barrier against significant spills.
Respiratory Protection Not typically required if work is performed in a fume hood.N95 respirator or higher, based on a formal risk assessment.[8][10]Required if there is a risk of aerosolization outside of a fume hood, such as during a large spill cleanup.
Foot Protection Fully enclosed, chemical-resistant shoes.[8]Fully enclosed, chemical-resistant shoes.Protects feet from spills and falling objects.

Step-by-Step Handling and Disposal Plan

Adherence to a strict, procedural workflow is paramount to ensuring safety and experimental integrity.

Operational Steps
  • Preparation : Before handling the compound, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, including a designated waste container. Don all required PPE as outlined in the table above.

  • Weighing and Transfer : Conduct all weighing and transfers on a disposable surface (e.g., weighing paper or a plastic-backed absorbent pad) within the fume hood to contain any minor spills. Use spatulas and tools dedicated to this compound.

  • In Case of Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][11]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]

  • Spill Cleanup :

    • Small Spill (inside fume hood) : Absorb with an inert, non-combustible material such as sand or vermiculite.[6][7] Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Large Spill (outside fume hood) : Evacuate the immediate area. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office immediately.[7]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous. Cross-contamination of waste streams must be avoided.

  • Solid Waste : This includes contaminated gloves, weighing papers, absorbent pads, and any unreacted compound. It must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[13]

  • Liquid Waste : All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste."[7][13]

  • Container Management : Never fill waste containers beyond 80% capacity. Ensure containers are kept closed when not in use and are stored in a designated satellite accumulation area away from incompatible materials.[7]

Waste Disposal Workflow

Disposal_Workflow cluster_gen Waste Generation cluster_streams Segregation & Collection cluster_final Final Disposition start Waste Generated (from handling target compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, paper, excess solid) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid solid_container Collect in Container: 'Halogenated Organic Solid Waste' solid_waste->solid_container liquid_container Collect in Container: 'Halogenated Organic Liquid Waste' liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Waste disposal decision workflow for the target compound.

By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing their scientific objectives.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Material Safety D
  • Benzenesulfonamide, N-benzyl-p-bromo- | Benzenesulfonamide Compound Overview.
  • Darnell, A.J. (1983, December).
  • TCI Chemicals. (2025, February 24).
  • Chemtalk. (2008, October 22).
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6).
  • 3M. (2019, November 7).
  • Chemical Safety: Personal Protective Equipment.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • Standard Oper
  • Fisher Scientific. (2012, February 27).
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2024, March 31).
  • ICL-IP Terneuzen. processing bromine containing waste streams.
  • DIY Pest Control Products. The Best Personal Protective Equipment For Pesticides.
  • Pesticide Environmental Stewardship. Personal Protective Equipment.
  • Santa Cruz Biotechnology. 3-Bromo-N-(2-bromo-ethyl)-benzenesulfonamide | SCBT.
  • EPA. (2025, October 15).
  • PubChem. N-benzyl-3-bromo-N-phenylbenzenesulfonamide | C19H16BrNO2S.
  • Master Organic Chemistry. (2018, November 26).
  • GOV.UK. (2018, August 15).
  • Google Patents.
  • Pharmaffiliates. 1020252-76-9| Chemical Name : N-Benzyl 4-bromo-3-methylbenzamide.
  • Chemsrc. (2025, August 26). N-Benzyl-4-bromo-N-ethylbenzamide | CAS#:346690-25-3.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Rsc.org.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.